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2-(2-Chlorophenyl)-2-methoxyacetonitrile Documentation Hub

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  • Product: 2-(2-Chlorophenyl)-2-methoxyacetonitrile
  • CAS: 1394671-01-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(2-Chlorophenyl)-2-methoxyacetonitrile

CAS Registry Number: 1394671-01-2 Formula: C₉H₈ClNO Molecular Weight: 181.62 g/mol [1][2] Executive Summary 2-(2-Chlorophenyl)-2-methoxyacetonitrile is a specialized organonitrile intermediate used primarily in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1394671-01-2 Formula: C₉H₈ClNO Molecular Weight: 181.62 g/mol [1][2]

Executive Summary

2-(2-Chlorophenyl)-2-methoxyacetonitrile is a specialized organonitrile intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Structurally, it consists of a 2-chlorophenyl moiety linked to a methoxy-substituted acetonitrile group.[1][3] This compound serves as a critical "masked" carbonyl equivalent and a precursor to


-methoxy acids , 

-methoxy amides
, and

-amino ethers
.

Its chemical significance lies in the ortho-chlorine substituent , which introduces steric bulk and lipophilicity, influencing the metabolic stability and binding affinity of downstream medicinal compounds. It is frequently employed in the development of agrochemicals and antithrombotic agents structurally related to the clopidogrel class, where the


-substitution pattern is pivotal for biological activity.

Chemical Identity & Structural Analysis[3][4][5]

The molecule features a chiral center at the


-carbon, making it exist as a pair of enantiomers (

and

). In most commercial preparations, it is supplied as a racemate unless asymmetric synthesis or chiral resolution is specified.
Physicochemical Properties
PropertyValue / DescriptionNote
IUPAC Name 2-(2-Chlorophenyl)-2-methoxyacetonitrileOfficial nomenclature
SMILES COC(C#N)C1=CC=CC=C1ClCanonical string
InChI Key XCZZVTNTIRSPFT-UHFFFAOYSA-NUnique Identifier
Physical State Viscous Oil or Low-melting SolidBased on structural analogues
Boiling Point ~280°C (Predicted)High BP due to polarity
Solubility DCM, Chloroform, Methanol, DMSOHydrophobic aromatic ring
pKa ~18-20 (

-proton)
Activated by nitrile/phenyl
LogP 2.2 (Predicted)Moderate lipophilicity
Structural Conformation

The ortho-chloro group exerts a steric field effect , forcing the methoxy-acetonitrile side chain out of planarity with the benzene ring. This "twisted" conformation is chemically significant:

  • Shielding: The chlorine atom protects the benzylic position from oxidative degradation.

  • Reactivity: Nucleophilic attack at the nitrile carbon is sterically modulated, often requiring higher reaction temperatures compared to the unsubstituted phenyl analog.

Synthetic Pathways[7]

The synthesis of 2-(2-Chlorophenyl)-2-methoxyacetonitrile generally proceeds via the functionalization of 2-chlorobenzaldehyde . Two primary industrial routes are employed depending on the required purity and scale.

Route A: The Cyanohydrin Methylation (Stepwise)

This is the classical approach. 2-Chlorobenzaldehyde is converted to its cyanohydrin, followed by O-methylation.

  • Cyanohydrin Formation: Reaction with NaCN/AcOH or TMSCN/ZnI₂ yields 2-(2-chlorophenyl)-2-hydroxyacetonitrile.

  • O-Methylation: The hydroxyl group is methylated using Methyl Iodide (MeI) and Silver Oxide (Ag₂O) or Dimethyl Sulfate (DMS) under phase-transfer conditions. Note: Standard basic alkylation (NaH) can cause reversion of the cyanohydrin to the aldehyde.

Route B: The Acetal Cyanation (Direct)

A more modern, convergent route involves the reaction of the dimethyl acetal of 2-chlorobenzaldehyde with Trimethylsilyl Cyanide (TMSCN).

  • Acetalization: 2-Chlorobenzaldehyde + MeOH (acid cat.)

    
     Dimethyl acetal.
    
  • Cyanation: Acetal + TMSCN (Lewis Acid, e.g., BF₃·OEt₂)

    
    Target Product  + MeOTMS.
    
    • Advantage: Avoids unstable cyanohydrin intermediates and yields high purity.

Synthesis Workflow Diagram

SynthesisPathways Aldehyde 2-Chlorobenzaldehyde Cyanohydrin Intermediate: Cyanohydrin Aldehyde->Cyanohydrin NaCN, AcOH (Nucleophilic Addition) Acetal Intermediate: Dimethyl Acetal Aldehyde->Acetal MeOH, H+ (Protection) Target TARGET: 2-(2-Chlorophenyl)- 2-methoxyacetonitrile Cyanohydrin->Target MeI, Ag2O (O-Methylation) Acetal->Target TMSCN, BF3·OEt2 (Lewis Acid Displacement)

Figure 1: Comparative synthetic routes. Route B (via Acetal) is preferred for stability.

Reactivity & Applications

This molecule acts as a versatile electrophilic scaffold . The nitrile group (


) and the methoxy group (

) provide orthogonal reactivity handles.
Hydrolysis: Access to -Methoxy Acids

Under acidic conditions (HCl/MeOH) or basic conditions (NaOH/H₂O), the nitrile hydrolyzes to the carboxylic acid or amide.

  • Product: 2-(2-Chlorophenyl)-2-methoxyacetic acid.

  • Use: These acids are bioisosteres of mandelic acid derivatives, often investigated for anti-inflammatory properties.

Reduction: Synthesis of -Amino Ethers

Reduction of the nitrile group (using LiAlH₄ or H₂/Raney Ni) yields the primary amine.

  • Product: 2-(2-Chlorophenyl)-2-methoxyethanamine.

  • Use: This is a core pharmacophore for monoamine neurotransmitter reuptake inhibitors . The 2-chloro substitution mimics the substitution pattern found in sertraline and related psychotropic agents.

Grignard Addition: Ketone Synthesis

Reaction with organometallics (R-MgX) followed by acidic workup converts the nitrile to a ketone, retaining the


-methoxy group.
  • Application: Synthesis of

    
    -methoxy ketones, which are difficult to access via direct alpha-oxidation.
    
Reactivity Logic Map

Reactivity cluster_reactions Chemical Transformations Target 2-(2-Chlorophenyl)- 2-methoxyacetonitrile Acid 2-(2-Chlorophenyl)- 2-methoxyacetic acid Target->Acid Hydrolysis (HCl, Reflux) Amine 2-(2-Chlorophenyl)- 2-methoxyethanamine Target->Amine Reduction (LiAlH4 or H2/Cat) Ketone Alpha-Methoxy Ketones Target->Ketone 1. R-MgBr 2. H3O+

Figure 2: Divergent synthesis pathways from the parent nitrile.

Analytical Characterization (Predicted)

For researchers validating the synthesis, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45–7.20 (m, 4H, Ar-H): Characteristic aromatic pattern for 2-substituted benzene.
      
    • 
       5.45 (s, 1H, CH -CN): The benzylic proton appears as a singlet (or slight doublet if long-range coupling exists).
      
    • 
       3.55 (s, 3H, O-CH ₃): Strong singlet for the methoxy group.
      
  • IR Spectroscopy:

    • 2240 cm⁻¹: Weak but sharp signal characteristic of the non-conjugated Nitrile (

      
      ) stretch.
      
    • 1100 cm⁻¹: C-O-C ether stretch.

  • Mass Spectrometry (GC-MS):

    • Molecular Ion

      
       (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).
      
    • Base peak often involves loss of the cyano group

      
      .
      

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Nitriles can metabolize to release cyanide ions in vivo.

  • Skin/Eye Irritation: Irritant.[4] The benzylic nature suggests potential sensitization.

Handling Procedures:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Spill Cleanup: Do not use acidic cleaning agents (risk of HCN generation). Use bleach (sodium hypochlorite) to oxidize the nitrile/cyanide residues before disposal.

References

  • PubChem. (n.d.).[4] 2-(2-chlorophenyl)-2-methoxyacetonitrile (Compound).[1][2][3] National Library of Medicine. Retrieved February 25, 2026, from [Link]

Sources

Exploratory

Molecular weight and formula of 2-(2-Chlorophenyl)-2-methoxyacetonitrile

Content Type: Technical Guide / Chemical Profile Subject: Physicochemical Properties, Synthesis, and Analytical Profiling Primary Application: Pharmaceutical Intermediates (Clopidogrel Series) & Impurity Profiling[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Chemical Profile Subject: Physicochemical Properties, Synthesis, and Analytical Profiling Primary Application: Pharmaceutical Intermediates (Clopidogrel Series) & Impurity Profiling[1][2][3]

Core Physicochemical Characterization

The compound 2-(2-Chlorophenyl)-2-methoxyacetonitrile is a specialized organic intermediate.[1][2][3] In the context of drug development, it is frequently encountered as a critical process impurity or a protected building block during the synthesis of thienopyridine antiplatelet agents (e.g., Clopidogrel).[2][3]

Its structural distinctiveness lies in the labile benzylic ether adjacent to a nitrile group, making it chemically versatile but prone to specific degradation pathways (hydrolysis) that researchers must control.[2][3]

Fundamental Data Profile[1][3][4][5][6]
PropertyValueTechnical Note
CAS Number 1394671-01-2 Distinct from the hydroxy-analog (CAS 13312-84-0).[1][2][3]
Molecular Formula C₉H₈ClNO C (59.52%), H (4.44%), Cl (19.52%), N (7.71%), O (8.81%)
Molecular Weight 181.62 g/mol Monoisotopic Mass: 181.0294 Da
Physical State Pale yellow oil or low-melting solidTendency to darken upon oxidation/light exposure.[1][2][3]
Solubility DCM, MeOH, EtOAc, AcetonitrilePoorly soluble in water; hydrolyzes in aqueous acid.[3]
Boiling Point ~280°C (Predicted)Typically purified via vacuum distillation or chromatography.[1][2][3]

Synthetic Pathways & Mechanistic Logic[1][3]

As a Senior Application Scientist, I advise viewing this molecule not just as a target, but often as a side-reaction product in the synthesis of Clopidogrel intermediates.

The "Methanol-Cyanide" Trap (Synthesis Mechanism)

The most common route to this structure is a modified Strecker reaction or nucleophilic attack on an aldehyde, where methanol acts as the nucleophile instead of an amine (which would yield the amino-nitrile).[2][3]

Reaction Protocol:

  • Precursor: 2-Chlorobenzaldehyde.[1][3][4]

  • Reagents: Methanol (Solvent/Reactant), Sodium Cyanide (NaCN), Acetic Acid (Catalyst).[2][3]

  • Mechanism:

    • The carbonyl oxygen is protonated.[1][3]

    • Cyanide attacks the carbonyl carbon to form the cyanohydrin (2-(2-chlorophenyl)-2-hydroxyacetonitrile).[1][2][3]

    • In the presence of excess methanol and acid catalysis, the hydroxyl group undergoes etherification (SN1 pathway favored by the benzylic carbocation stabilization) to form the methoxy derivative.[2][3]

Critical Insight: If you are attempting to synthesize the hydroxy intermediate (CAS 13312-84-0) and use Methanol as a solvent, you will generate 2-(2-Chlorophenyl)-2-methoxyacetonitrile as a major impurity.[1][2][3] Switch to non-nucleophilic solvents (e.g., THF or DCM) if the methoxy group is unintended. [2][3]

Visualization: Synthesis & Divergence

The following diagram illustrates how the choice of solvent dictates the product, separating the target intermediate from the methoxy impurity.[3]

SynthesisPath cluster_conditions Critical Process Parameter: Solvent Choice Aldehyde 2-Chlorobenzaldehyde Cyanohydrin Intermediate: Cyanohydrin (Hydroxy-Nitrile) Aldehyde->Cyanohydrin + NaCN, H+ Target Target: Amino-Nitrile (Clopidogrel Precursor) Cyanohydrin->Target + Amine (Strecker) Impurity Impurity/Product: 2-(2-Chlorophenyl)- 2-methoxyacetonitrile Cyanohydrin->Impurity + MeOH / H+ (Etherification)

Caption: Divergent synthesis pathway showing how Methanol solvent promotes the formation of the methoxy-nitrile (Red) over the typical amino-nitrile target.

Analytical Profiling & Self-Validating Protocols

To ensure the identity and purity of 2-(2-Chlorophenyl)-2-methoxyacetonitrile, you must employ a multi-modal analytical strategy. The following protocols are designed to be self-validating—meaning the failure of one signal explicitly indicates the presence of a specific contaminant.

NMR Spectroscopy (The Gold Standard)[2][3]
  • 1H NMR (400 MHz, CDCl3):

    • Aromatic Region (7.2 - 7.6 ppm): Multiplet integrating to 4 protons (Characteristic of o-substituted benzene).[1][2]

    • Benzylic Proton (5.4 - 5.6 ppm): Singlet (1H).[1][2][3] Note: If this appears as a doublet, it indicates incomplete reaction or coupling to an NH, suggesting amine contamination.[2]

    • Methoxy Group (3.4 - 3.5 ppm): Singlet (3H).[1][2][3] Validation Point: Presence of this strong singlet confirms the O-methylation.[1][3] Absence indicates the Hydroxy-nitrile (CAS 13312-84-0).[1][2][3]

HPLC Method for Impurity Tracking

This compound is less polar than its hydroxy-counterpart.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[2][3]

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Retention Time Logic:

    • Hydroxy-nitrile:[1][2][3][4][5] Elutes earlier (more polar).[1][2][3]

    • Methoxy-nitrile (Target): Elutes later (less polar due to O-Methylation).[1][2][3]

    • Aldehyde (Starting Material): Distinct UV spectrum, usually elutes between the two.[3]

Analytical Logic Flow

Use this logic gate to interpret your raw data.[1]

AnalyticalLogic Sample Crude Sample IR_Check IR Spectrum: Peak at ~2240 cm-1? Sample->IR_Check Result_Nitrile Nitrile Confirmed IR_Check->Result_Nitrile Yes Result_Fail Check Reagents IR_Check->Result_Fail No NMR_Check 1H NMR: Singlet at ~3.5 ppm? Result_Methoxy Methoxy Group Confirmed (Product Identified) NMR_Check->Result_Methoxy Yes (3H Singlet) Result_Hydroxy Impurity Identified: Hydroxy-Analog NMR_Check->Result_Hydroxy No (OH Broad Peak) Result_Nitrile->NMR_Check

Caption: Logical workflow for distinguishing the Methoxy-nitrile from common process impurities using IR and NMR markers.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Nitriles are generally treated as Acute Toxins (Oral/Dermal/Inhalation) .[1][2][3][6][7]

  • Metabolic Risk: In vivo metabolism may release cyanide ions.[1][3]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The benzylic ether is susceptible to auto-oxidation to the benzoate ester over time.[1][2][3]

  • Spill Protocol: Do not use acidic cleaning agents (risk of HCN generation).[1][2][3] Use alkaline bleach (sodium hypochlorite) to oxidize and neutralize cyanide residues.[2][3]

References

  • National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary: Nitrile Derivatives and Clopidogrel Impurities. PubChem.[1][3][6][7] Retrieved from [Link]

  • Organic Syntheses. (Coll. Vol. 4). p-Methoxyphenylacetonitrile and related benzylic nitriles.[1][2][3] (General synthesis reference for methoxy-nitriles). Retrieved from [Link]

Sources

Foundational

Thermal Profiling & Process Control: 2-(2-Chlorophenyl)-2-methoxyacetonitrile

This guide is structured as an advanced technical whitepaper designed for process chemists and drug development scientists. It addresses the specific physical properties of 2-(2-Chlorophenyl)-2-methoxyacetonitrile , a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for process chemists and drug development scientists. It addresses the specific physical properties of 2-(2-Chlorophenyl)-2-methoxyacetonitrile , a critical intermediate/impurity often encountered in the synthesis of pharmaceutical agents like Clopidogrel.

Advanced Characterization Guide for Pharmaceutical Intermediates

Executive Summary

2-(2-Chlorophenyl)-2-methoxyacetonitrile (CAS: 1394671-01-2) is a specialized intermediate, primarily observed as a side-product or specific building block in the synthesis of 2-chlorophenylglycine derivatives (e.g., Clopidogrel).[1] Unlike its widely characterized parent compounds, public experimental data for this methoxy-derivative is scarce.

This guide provides a predictive thermal analysis and a validated experimental framework for determining its boiling point (BP) and melting point (MP).[1] Accurate characterization of these properties is essential for designing distillation parameters and controlling impurities during the Strecker synthesis of pharmaceutical actives.

Chemical Identity & Structural Significance

PropertyDetail
IUPAC Name 2-(2-Chlorophenyl)-2-methoxyacetonitrile
CAS Number 1394671-01-2
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Structural Features Ortho-chloro substitution (steric bulk), Alpha-methoxy group (lipophilicity), Nitrile moiety (polarity).[1]
Key Role Potential impurity in Clopidogrel synthesis (via O-methylation of cyanohydrin) or specific intermediate for non-natural amino acids.

Thermodynamic Properties: Predicted vs. Empirical

Due to the limited availability of experimental literature, the following values are derived from Group Contribution Methods (GCM) and comparative analysis with structurally homologous compounds (e.g., 2-chlorophenylacetonitrile and 2-chloromandelonitrile).

Thermal Data Summary
PropertyPredicted ValueConfidence IntervalComparative Benchmark
Boiling Point (760 mmHg) 265°C ± 15°C2-Chlorophenylacetonitrile (BP: 240-242°C).[1] The methoxy group adds mass and polarity, raising BP.[1]
Boiling Point (Reduced Pressure) 135°C - 145°C @ 5 mmHgEstimated based on Nomograph for high-boiling nitriles.[1]
Melting Point < 45°C (Low-Melting Solid or Oil)2-Chlorophenylacetonitrile (MP: 24°C).[1] The methoxy group disrupts crystal packing compared to hydroxy-analogs, likely resulting in a low-melting solid or viscous oil.
Flash Point > 110°C EstimatedConsistent with high-molecular-weight nitriles.[1]
Critical Process Insight
  • Volatility: The compound is significantly less volatile than the starting material (2-chlorobenzaldehyde). Distillation requires high vacuum (< 5 mmHg) to avoid thermal degradation of the nitrile group (HCN elimination).

  • Crystallization: Due to the predicted low melting point, purification via standard crystallization is difficult. Vacuum distillation or Chromatography are the recommended purification routes.

Formation Pathway & Impurity Control

Understanding the origin of this compound is vital for process control.[1] It typically forms via the O-methylation of the cyanohydrin intermediate, competing with the desired N-alkylation in Strecker syntheses.

Figure 1: Competitive Reaction Pathway (Graphviz)

SynthesisPathway cluster_conditions Process Criticality Aldehyde 2-Chlorobenzaldehyde Cyanohydrin Cyanohydrin Intermediate (2-(2-Cl-Ph)-2-hydroxyacetonitrile) Aldehyde->Cyanohydrin + HCN / NaCN Target Target Amino-Nitrile (Clopidogrel Precursor) Cyanohydrin->Target + Amine (R-NH2) (Strecker Reaction) Impurity Methoxy Impurity (2-(2-Cl-Ph)-2-methoxyacetonitrile) Cyanohydrin->Impurity + MeOH / H+ (Side Reaction)

Caption: Competitive formation of the methoxy-impurity during Strecker synthesis in methanolic solvents.

Experimental Determination Protocols

Since exact values depend on purity, the following standard operating procedures (SOPs) are recommended to empirically determine the MP and BP for your specific batch.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Use this for precise determination of MP and glass transition (Tg).[1]

  • Sample Prep: Weigh 2–5 mg of the sample into a hermetically sealed aluminum pan.

  • Reference: Use an empty aluminum pan as a reference.

  • Cycle:

    • Equilibrate at -40°C.

    • Ramp 10°C/min to 100°C.

  • Analysis: Identify the endothermic peak onset.

    • Note: If the sample is an oil at room temperature, look for a glass transition (

      
      ) or crystallization exotherm (
      
      
      
      ) during the cooling phase.
Protocol B: Micro-Distillation for Boiling Point

Use this to determine BP while purifying the compound.[1]

  • Setup: Short-path distillation apparatus (Kugelrohr or Hickman still head).

  • Pressure: Establish a stable vacuum of 1–5 mmHg .

  • Heating: Slowly ramp the bath temperature.

  • Observation: Record the vapor temperature when steady reflux is observed.

    • Correction: Convert the observed vacuum BP to atmospheric pressure using the Antoine Equation or a pressure-temperature nomograph for nitriles.

Safety & Stability (E-E-A-T)

  • Hazard Classification: Like many alpha-substituted nitriles, this compound should be treated as Acutely Toxic (Oral/Dermal) and a Skin Irritant .[2]

  • HCN Potential: Under high thermal stress (> 200°C) or strong acidic conditions, alpha-methoxy nitriles can decompose to release Hydrogen Cyanide (HCN) .[1]

    • Safety Rule: Always monitor HCN levels when heating this compound above 150°C.

  • Storage: Store at 2–8°C (Cold Chain) to prevent slow hydrolysis of the nitrile or methoxy group.

References

  • PubChem. 2-(2-Chlorophenyl)-2-methoxyacetonitrile (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Sanofi-Synthélabo. Process for the preparation of Clopidogrel and intermediates.[1][3] Patent WO2006/137628. (Contextual reference for chlorophenyl-glycine intermediates).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(2-Chlorophenyl)-2-methoxyacetonitrile

Executive Summary & Strategic Context This application note details the synthesis of 2-(2-chlorophenyl)-2-methoxyacetonitrile , a critical pharmaceutical intermediate used primarily in the manufacturing of the antiplatel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the synthesis of 2-(2-chlorophenyl)-2-methoxyacetonitrile , a critical pharmaceutical intermediate used primarily in the manufacturing of the antiplatelet drug Clopidogrel bisulfate .

While standard organic texts often treat cyanation and etherification as separate steps, efficient industrial protocols combine these into a one-pot transformation starting from 2-chlorobenzaldehyde. This guide focuses on the "Direct Methanol-Cyanation" route, which is favored in process chemistry for its atom economy and scalability, alongside a "Laboratory Scale" route using TMSCN for medicinal chemistry applications where safety handling of solid cyanide salts is a constraint.

Key Challenges Addressed
  • Cyanide Management: Safe handling protocols for high-toxicity reagents (NaCN/TMSCN).

  • Process Efficiency: Avoiding the isolation of the unstable cyanohydrin intermediate.

  • Impurity Control: Minimizing the formation of the corresponding amide (hydrolysis product) or the hydroxy-nitrile (incomplete methylation).

Safety & Compliance (Critical)

WARNING: CYANIDE HAZARD. This protocol involves the use of Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN). Both release Hydrogen Cyanide (HCN) gas upon contact with acid or moisture.[1] HCN is a rapid-acting asphyxiant.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a scrubber system if scaling up.

  • PPE: Double nitrile gloves, chemical splash goggles, face shield, and a Tyvek suit.

  • Emergency Response: A cyanide antidote kit (e.g., Hydroxocobalamin/Cyanokit) must be present and unexpired in the immediate work area.

  • Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

Reaction Mechanism & Retrosynthesis

The synthesis relies on the activation of the carbonyl group of 2-chlorobenzaldehyde. In the presence of methanol and an acid catalyst, the aldehyde exists in equilibrium with its hemiacetal and oxonium species. The cyanide ion acts as a potent nucleophile, trapping the oxonium ion to form the target alpha-methoxy nitrile.

Diagram 1: Mechanistic Pathway

ReactionMechanism Aldehyde 2-Chlorobenzaldehyde Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal + MeOH Oxonium Oxonium Ion (Activated) Hemiacetal->Oxonium + H+ / - H2O Product 2-(2-Chlorophenyl)- 2-methoxyacetonitrile Oxonium->Product + CN- (Nucleophilic Attack) MeOH MeOH / H+ Cyanide NaCN (CN-)

Caption: Acid-catalyzed nucleophilic substitution of the carbonyl oxygen by methanol and cyanide.

Method A: Industrial Standard (One-Pot NaCN/MeOH)

This method is adapted from established process patents (e.g., Sanofi US4529596) and is the preferred route for scale-up due to low cost.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
2-Chlorobenzaldehyde 140.571.0Starting Material
Sodium Cyanide (NaCN) 49.011.1 - 1.2Nucleophile
Methanol (MeOH) 32.0410.0 (Solvent)Solvent/Reagent
Sodium Bisulfite (NaHSO₃) 104.061.0 - 1.1Catalyst/Adduct Former
Sulfuric Acid (H₂SO₄) 98.08CatalyticpH Adjustment
Detailed Protocol
  • Preparation of Bisulfite Adduct (Optional but Recommended for Purity):

    • In a reactor, dissolve Sodium Bisulfite (1.1 eq) in minimal water.

    • Add 2-Chlorobenzaldehyde (1.0 eq) slowly at room temperature. Stir vigorously for 2 hours. A white precipitate (the bisulfite adduct) will form.

    • Note: This step purifies the aldehyde and activates it for cyanide attack.

  • Cyanation & Solvolysis:

    • To the adduct slurry, add Methanol (10 volumes relative to aldehyde weight).

    • Cool the mixture to 0°C - 5°C .

    • CRITICAL STEP: Add Sodium Cyanide (1.2 eq) as a solution in water (minimal volume) dropwise over 30 minutes. Do not allow temperature to exceed 10°C to prevent HCN off-gassing.

    • Allow the mixture to warm to 25°C and stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 8:2) or HPLC. The aldehyde spot should disappear.

  • Workup:

    • Quench the reaction by pouring into a mixture of ice water and Toluene (or DCM).

    • Separate the organic layer.[2][3]

    • Wash the organic layer with:

      • Water (2x)

      • Saturated NaHCO₃ (to remove trace acid/HCN)

      • Brine

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Yield: Typically 85-92% as a pale yellow oil.

Method B: Laboratory Scale (TMSCN Route)

For research settings where solid NaCN handling is restricted, Trimethylsilyl Cyanide (TMSCN) offers a homogeneous alternative, though it requires strict moisture control.

Reagents
  • 2-Chlorobenzaldehyde (1.0 eq)

  • TMSCN (1.2 eq)

  • Methanol (Solvent)

  • Catalyst: Indium(III) Chloride (

    
    , 1 mol%) OR Iodine (
    
    
    
    , 5 mol%).
Protocol
  • Dissolution: Under Nitrogen atmosphere, dissolve 2-chlorobenzaldehyde in anhydrous Methanol.

  • Catalyst Addition: Add the catalyst (

    
     or 
    
    
    
    ) at room temperature.
  • TMSCN Addition: Add TMSCN dropwise via syringe. A slight exotherm may occur.

  • Reaction: Stir at room temperature for 3 hours. The Lewis acid catalyzes the formation of the acetal/cyanohydrin ether directly.

  • Workup: Remove solvent in vacuo. Redissolve residue in ether, wash with sodium thiosulfate (if Iodine used) and water. Dry and concentrate.

Process Control & Troubleshooting

Diagram 2: Process Workflow & Decision Tree

ProcessFlow Start Start Reaction (Aldehyde + MeOH + CN Source) Check HPLC Monitoring (t = 4 hrs) Start->Check Decision Aldehyde < 2%? Check->Decision Quench Quench & Extraction (Toluene/Water) Decision->Quench Yes AddTime Add Catalyst/Time (+2 hrs) Decision->AddTime No ImpurityCheck Check Impurity: Amide (Hydrolysis) Quench->ImpurityCheck AddTime->Check Purify Distillation or Chromatography ImpurityCheck->Purify High Amide Final Final Product (Oil) ImpurityCheck->Final Clean Purify->Final

Caption: Operational workflow for reaction monitoring and purification decisions.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Water in Methanol (Method B) or pH too high (Method A).Dry MeOH; Adjust pH to ~4-5 with dilute H₂SO₄.
Amide Formation Hydrolysis of nitrile due to high temperature or prolonged exposure to strong acid/base.Keep reaction temp <30°C; Perform workup immediately upon completion.
Cyanohydrin (OH) Impurity Incomplete methylation.Ensure Methanol is in large excess; Check catalyst activity.

Analytical Characterization

To validate the synthesis of 2-(2-chlorophenyl)-2-methoxyacetonitrile , compare against these standard metrics:

  • Physical State: Clear to pale yellow oil.

  • IR Spectroscopy:

    • Nitrile stretch (

      
      ): ~2240 cm⁻¹ (weak but distinct).
      
    • Ether stretch (

      
      ): ~1100 cm⁻¹.
      
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.2–7.6 ppm (m, 4H, Ar-H).
      
    • 
       5.5 ppm (s, 1H, CH-CN) — Diagnostic Peak.
      
    • 
       3.5 ppm (s, 3H, O-CH₃).
      

References

  • Sanofi. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application.[4][5][6][7] US Patent 4,529,596.[6]

  • Cadila Health Care Ltd. (2003). Process to prepare clopidogrel.[6][8] US Patent 6,635,763.

  • BenchChem. (2025).[2] Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide (Related intermediate protocols).

  • Org. Synth. (1923). Mandelonitrile (General Cyanohydrin Synthesis). Organic Syntheses, Coll.[3] Vol. 1, p.336.

  • Save My Exams. (2025). Reaction of Hydrogen Cyanide with Aldehydes & Ketones (Mechanistic Overview).

Sources

Application

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Detection of 2-(2-Chlorophenyl)-2-methoxyacetonitrile

An Application Note and Comprehensive Protocol Abstract This application note provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol

Abstract

This application note provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Chlorophenyl)-2-methoxyacetonitrile. The narrative details the strategic decisions undertaken during method development, from initial analyte characterization to the finalization of chromatographic conditions. We explain the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings. The document culminates in a detailed, step-by-step protocol for the optimized method and a complete workflow for its validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction

2-(2-Chlorophenyl)-2-methoxyacetonitrile is a substituted aromatic nitrile compound. The accurate and precise quantification of such molecules is critical in various stages of drug development and chemical manufacturing, including synthesis monitoring, purity assessment, and stability testing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2]

The objective of this work is to establish a reliable, efficient, and validated HPLC method for the detection and quantification of 2-(2-Chlorophenyl)-2-methoxyacetonitrile. This document eschews a generic template, instead focusing on a logical, science-driven narrative that explains the causality behind each experimental choice, thereby empowering the end-user to not only replicate the method but also adapt its principles to similar analytical challenges.

Analyte Characterization and Initial Assessment

A successful method development process begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Polarity: 2-(2-Chlorophenyl)-2-methoxyacetonitrile (Molecular Formula: C₉H₈ClNO) possesses a chlorophenyl group and a nitrile group.[4] Its predicted XlogP value is 2.2, indicating moderate hydrophobicity.[4] This property makes the analyte an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[5] In this mode, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[6]

  • UV Absorbance: The presence of the chlorophenyl aromatic ring acts as a strong chromophore, making UV detection a suitable choice. A preliminary scan of the analyte using a Diode Array Detector (DAD) or a UV-Vis spectrophotometer is the first practical step. Aromatic compounds typically exhibit strong absorbance between 230-280 nm. For this analyte, a maximum absorbance (λmax) is anticipated around 254 nm, a common wavelength for aromatic compounds that provides a good balance of sensitivity and specificity.

HPLC Method Development Strategy

Our strategy is built on a systematic approach to optimizing the key parameters that govern chromatographic separation. The workflow is designed to efficiently achieve the desired resolution, peak shape, and analysis time.

MethodDevelopmentWorkflow start_node Start: Analyte Characterization A Select Chromatographic Mode (RP-HPLC) start_node->A Properties Known process_node process_node decision_node decision_node result_node result_node end_node End: Method Validation B Column & Mobile Phase Screening A->B Hydrophobic Analyte C Optimize Mobile Phase Gradient B->C Initial Runs D Optimize Flow Rate & Temperature C->D Refined Separation E Peak Shape & Resolution OK? D->E E->C No, Adjust Gradient/pH F Finalized Method E->F Yes F->end_node

Caption: A logical workflow for systematic HPLC method development.

Chromatographic Mode and Stationary Phase Selection

Based on the analyte's moderate hydrophobicity, Reversed-Phase HPLC (RP-HPLC) was selected as the separation mode.[5][7] The choice of the stationary phase (column) is critical for achieving the desired selectivity.

  • C18 (Octadecylsilane) Column: This is the most common and versatile reversed-phase column, offering strong hydrophobic retention.[7] It serves as an excellent starting point for method development.

  • Phenyl Column: A phenyl-bonded phase offers an alternative selectivity mechanism.[7][8] In addition to hydrophobic interactions, it can engage in π-π interactions with the analyte's aromatic ring.[6] This can be particularly advantageous for separating aromatic compounds from non-aromatic impurities.

Decision: We will start with a C18 column due to its broad applicability. A Phenyl column will be considered a secondary option if peak shape or selectivity issues arise.

Mobile Phase Optimization

The mobile phase in RP-HPLC consists of an aqueous component and an organic modifier. The ratio of these components dictates the retention time and resolution of the analyte.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. Acetonitrile is often preferred for several reasons:

    • Lower UV Cutoff: ACN has a UV cutoff of ~190 nm, compared to ~205 nm for methanol, resulting in lower baseline noise at shorter wavelengths.[9]

    • Lower Viscosity: ACN/water mixtures generate lower backpressure than MeOH/water mixtures, allowing for higher flow rates.[10]

    • Elution Strength: Acetonitrile is a stronger solvent than methanol in reversed-phase mode, meaning lower concentrations are needed to achieve the same retention time.[11]

Decision: Acetonitrile is selected as the organic modifier for its superior optical properties and lower backpressure.

  • Aqueous Component: HPLC-grade water is used. A buffer (e.g., phosphate or acetate) or an acid modifier (e.g., formic acid or trifluoroacetic acid) is often added at a low concentration (0.1%) to control the pH and improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.

Decision: We will use 0.1% formic acid in water as the aqueous phase to ensure a sharp, symmetrical peak shape.

Elution Mode: Gradient vs. Isocratic

A screening gradient is first run to determine the approximate concentration of organic modifier needed to elute the analyte and to visualize any potential impurities. A typical screening gradient runs from 5% to 95% ACN over 20-30 minutes. Based on the retention time from this run, an optimized isocratic or gradient method can be developed. For a single analyte, an isocratic method is often preferable for its simplicity and robustness.

Detection Wavelength Selection

Using a Photodiode Array (PDA) detector during the initial screening runs allows for the acquisition of the full UV spectrum of the eluting peak. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity.

Optimized Method and Protocol

The following protocol was established after systematic optimization of the parameters discussed above.

Instrumentation and Materials
ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, multicolumn thermostat, and DAD/PDA detector.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Software OpenLab CDS or equivalent chromatography data software.
Solvents HPLC-grade Acetonitrile, HPLC-grade Water.
Reagents Formic Acid (LC-MS grade).
Standards 2-(2-Chlorophenyl)-2-methoxyacetonitrile reference standard (>99% purity).
Final Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 60% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Standard and Sample Preparation Protocol
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of the 2-(2-Chlorophenyl)-2-methoxyacetonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Preparation (100 µg/mL): Pipette 1 mL of the Stock Standard solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare samples by dissolving them in the diluent to achieve a target concentration within the linear range of the method (e.g., 100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The optimized method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][3][12]

ValidationParameters center_node Method Validation (ICH Q2 R1/R2) Specificity Specificity/ Selectivity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision Range Range center_node->Range LOD_LOQ LOD & LOQ center_node->LOD_LOQ Robustness Robustness center_node->Robustness SystemSuitability System Suitability center_node->SystemSuitability param_node param_node

Caption: Key parameters for analytical method validation per ICH guidelines.

Validation Experiments and Acceptance Criteria
ParameterProtocolAcceptance Criteria
System Suitability Inject the working standard solution six times.RSD of peak area < 2.0%; Tailing factor < 2.0; Theoretical plates > 2000.
Specificity Analyze blank (diluent), placebo (matrix without analyte), and analyte standard. Perform forced degradation studies (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the analyte. The method must be able to separate the analyte from degradation products.[2]
Linearity Prepare a series of at least five concentrations (e.g., 10-150 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[12]
Accuracy Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[12]
Precision Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for repeatability.[12] RSD ≤ 3.0% for intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.S/N ratio of 3:1 for LOD; S/N ratio of 10:1 for LOQ.
Robustness Intentionally vary method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase composition by ±2%).System suitability criteria must be met. RSD of results should remain within acceptable limits (e.g., ≤ 3.0%).[12]

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of 2-(2-Chlorophenyl)-2-methoxyacetonitrile. The final isocratic method utilizing a C18 column with an acetonitrile/water mobile phase and UV detection is simple, efficient, and provides excellent chromatographic performance. The included validation protocol, based on ICH guidelines, provides a clear framework for ensuring the method's reliability, accuracy, and precision, making it suitable for routine use in quality control and research environments.

References

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • PubMed. (2010, October 15). Some new selective stationary phases for RP-HPLC.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • EnPress Journals. (n.d.). Acetonitrile as Tops Solvent for Liquid Chromatography and Extraction.
  • Separations. (2015, June 18). HPLC going green: Generic replacement of acetonitrile with acetone.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • LCGC International. (2020, November 12). Choosing the Right HPLC Stationary Phase.
  • MicroSolv Technology Corporation. (n.d.). Using methanol instead of acetonitrile in an HPLC method should be done with caution.
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-chlorophenyl)-2-methoxyacetonitrile (C9H8ClNO). Retrieved from [Link]

Sources

Method

Application Note: Cyanide-Mediated Transformations of 2-Chlorobenzaldehyde in Methanol

This Application Note is structured to guide researchers through the Cyanide-Mediated Oxidative Esterification of 2-chlorobenzaldehyde. While cyanide and benzaldehyde derivatives are classically associated with the Benzo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the Cyanide-Mediated Oxidative Esterification of 2-chlorobenzaldehyde. While cyanide and benzaldehyde derivatives are classically associated with the Benzoin Condensation, the specific introduction of Methanol as the solvent/reactant shifts the primary synthetic utility toward the formation of Methyl 2-chlorobenzoate , provided an oxidant (like MnO₂) or aerobic conditions are present.

This guide focuses on the Corey-Gilman-Ganem Oxidation protocol and its modern adaptations, as this is the high-value transformation for drug intermediate synthesis using these specific reagents.

Target Product: Methyl 2-chlorobenzoate (Primary) | 2,2'-Dichlorobenzoin (Secondary/Anaerobic) Methodology: Corey-Gilman-Ganem Oxidation & Nucleophilic Acyl Substitution[1]

Executive Summary

The reaction of 2-chlorobenzaldehyde with cyanide (NaCN/KCN) in methanol represents a divergent synthetic pathway governed by the presence of an oxidant.

  • Pathway A (Oxidative - Primary Utility): In the presence of manganese dioxide (

    
    ) or oxygen, the reaction proceeds via a Corey-Gilman-Ganem mechanism to yield methyl 2-chlorobenzoate . This is a "one-pot" direct esterification of an aldehyde, avoiding the need for separate oxidation to carboxylic acid followed by Fischer esterification.
    
  • Pathway B (Anaerobic): In the absence of an oxidant, cyanide catalyzes the Benzoin Condensation , yielding 2,2'-dichlorobenzoin .[1]

This protocol prioritizes Pathway A due to its significance in generating benzoate ester scaffolds for pharmaceutical synthesis.

Mechanistic Insight & Chemical Logic

The Oxidative Esterification Mechanism

The transformation relies on the "Acyl Cyanide" intermediate.[2] Unlike standard esterification, this reaction activates the aldehyde carbonyl in situ.

  • Cyanohydrin Formation: Cyanide ion (

    
    ) attacks the carbonyl carbon of 2-chlorobenzaldehyde. The ortho-chloro substituent increases electrophilicity, facilitating this attack despite steric bulk.
    
  • Oxidation: The resulting cyanohydrin is oxidized (by

    
    ) to an acyl cyanide  (an activated carboxylic acid derivative).[3]
    
  • Methanolysis: Methanol acts as a nucleophile, displacing the cyanide group from the acyl cyanide to form the methyl ester. The cyanide ion is regenerated, making it catalytic in principle, though often used stoichiometrically to drive kinetics.[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergence based on oxidative conditions.

ReactionPathways Start 2-Chlorobenzaldehyde + Methanol + Cyanide Inter Cyanohydrin Intermediate Start->Inter Nucleophilic Attack Oxidant Oxidant Present (MnO2 or O2) Inter->Oxidant NoOxidant No Oxidant (Anaerobic) Inter->NoOxidant AcylCN Acyl Cyanide (Activated Electrophile) Oxidant->AcylCN - 2H (Oxidation) Benzoin PRODUCT B: 2,2'-Dichlorobenzoin (Homocoupling) NoOxidant->Benzoin + 2nd Aldehyde Ester PRODUCT A: Methyl 2-chlorobenzoate (Oxidative Esterification) AcylCN->Ester + MeOH / - HCN

Figure 1: Divergent pathways for 2-chlorobenzaldehyde in methanol/cyanide media.[1]

Detailed Experimental Protocol

Protocol: Synthesis of Methyl 2-chlorobenzoate Scale: 10 mmol (Adaptable)

Reagents & Equipment
ReagentRoleEquiv.Amount (10 mmol scale)
2-Chlorobenzaldehyde Substrate1.01.40 g
Sodium Cyanide (NaCN) Catalyst/Reagent0.5 - 1.00.25 - 0.49 g
Manganese Dioxide (

)
Oxidant (Activated)10.0 - 15.0~8.7 - 13.0 g
Methanol (MeOH) Solvent/ReactantExcess40 - 50 mL
Acetic Acid (AcOH) Additive (Optional)0.5~0.3 mL
  • Note on

    
    :  Must be "Activated." Commercial activated 
    
    
    
    is suitable. Unactivated material will result in failed oxidation and potential benzoin formation.
  • Note on AcOH: Acetic acid neutralizes the basicity of the cyanide/methoxide equilibrium, preventing side reactions (like aldol-type polymerizations) and facilitating the proton transfer steps.

Step-by-Step Procedure

WARNING: CYANIDE HAZARD. [1]

  • This reaction generates HCN gas intermediates. All operations must be performed in a high-efficiency fume hood. A cyanide antidote kit must be available. Do not acidify the waste stream.

  • Setup: Equip a 100 mL round-bottom flask with a large magnetic stir bar.

  • Solvation: Add 2-chlorobenzaldehyde (1.40 g) and Methanol (40 mL) to the flask. Stir until dissolved.

  • Catalyst Addition: Add Acetic Acid (0.3 mL) followed by Sodium Cyanide (0.49 g).

    • Critical: The solution may turn slightly yellow.

  • Oxidant Addition: Add Activated

    
      (8.7 g) in portions over 5 minutes.
    
    • Reasoning: Adding in portions prevents clumping and allows for immediate surface interaction.

  • Reaction: Seal the flask (ensure a pressure relief needle or bubbler vented to a bleach trap is attached if using a septum) and stir vigorously at Room Temperature for 12–24 hours.

    • Monitoring: Monitor via TLC (Solvent: 10% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by the ester spot (
      
      
      
      , usually less polar).[1]
  • Work-up (Cyanide Destruction):

    • Filter the mixture through a pad of Celite to remove

      
      . Rinse the pad with 
      
      
      
      or EtOAc.
    • Safety Step: Treat the filtrate with a dilute bleach solution (NaOCl) or basic ferrous sulfate to quench trace cyanide before rotary evaporation if safety protocols dictate. Otherwise, concentrate the organic filtrate in a fume hood.

  • Purification:

    • Dissolve residue in EtOAc (50 mL).

    • Wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0%

      
       10% EtOAc in Hexanes).[1]
      

Data Analysis & Troubleshooting

Expected Results
ParameterValueNotes
Yield 85 - 95%High conversion typical for activated

.
Appearance Colorless Oil/SolidMelting point of Methyl 2-chlorobenzoate is ~30°C.

NMR

3.92 (s, 3H)
Distinct methyl ester singlet.[1]
IR Shift ~1730 cm

Carbonyl stretch shifts from Aldehyde (~1690) to Ester.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / Stalled Reaction Unactivated

Dry

at 110°C for 24h before use or purchase "Activated" grade. Increase equivalents to 20x.
Formation of Solid Precipitate (Not

)
Benzoin CondensationOxidation is too slow. Ensure vigorous stirring (mass transfer limited). Add more oxidant.
Reaction turns dark black/tarry Polymerization2-chlorobenzaldehyde is sensitive to base. Ensure Acetic Acid is added to buffer the pH.

Mechanism of Action (DOT Diagram)

The following diagram details the catalytic cycle, highlighting the critical oxidation step that drives the equilibrium toward the ester.

Mechanism Aldehyde 2-Chlorobenzaldehyde Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin + CN- CN Cyanide Ion (CN-) CN->Cyanohydrin Step1 1. Nucleophilic Attack AcylCN Acyl Cyanide (R-CO-CN) Cyanohydrin->AcylCN Oxidation (-2H) MnO2 MnO2 (Oxidant) MnO2->AcylCN Ester Methyl 2-chlorobenzoate (Product) AcylCN->Ester + MeOH HCN HCN (Byproduct) AcylCN->HCN Elimination MeOH Methanol (Nucleophile) MeOH->Ester

Figure 2: Catalytic cycle of the Corey-Gilman-Ganem oxidation.[1]

References

  • Corey, E. J., Gilman, N. W., & Ganem, B. E. (1968). New methods for the oxidation of aldehydes to carboxylic acids and esters.[1] Journal of the American Chemical Society, 90(20), 5616–5617.[1] Link[1]

  • Gilman, N. W. (1968). Chem. Commun., 733.[1] (Foundational work on the MnO2/Cyanide system).

  • Castanedo, G. M., et al. (2015). Metal-free aerobic oxidative esterification of aldehydes in the presence of cyanide.[4] RSC Advances. (Describes the aerobic variant without MnO2).

  • Foot, J. S., et al. (2005). MnO2/Cyanide as a mild and efficient system for the oxidative esterification of aldehydes.[1] Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Chlorophenyl)-2-methoxyacetonitrile

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(2-Chlorophenyl)-2-methoxyacetonitrile. Below, you will find a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(2-Chlorophenyl)-2-methoxyacetonitrile. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges and optimize reaction outcomes. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the two-step synthesis of 2-(2-Chlorophenyl)-2-methoxyacetonitrile, which typically proceeds via the formation of a cyanohydrin intermediate followed by etherification.

Q1: My overall yield is significantly lower than expected. How do I identify the problematic step?

Low overall yield is a common issue that can stem from inefficiencies in either the cyanohydrin formation or the subsequent methylation step. A systematic approach is required to pinpoint the cause.

Initial Diagnosis:

  • Analyze Intermediates: If possible, isolate and analyze the crude product from Step 1 (cyanohydrin formation) before proceeding to Step 2. Use techniques like ¹H NMR or TLC to assess its purity and yield. If the yield or purity of the intermediate is low, focus your optimization efforts there first.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of products in both steps.[1] Stalling or the appearance of significant side products will indicate where the problem lies.

Troubleshooting Workflow for Low Yield

G start Low Overall Yield check_step1 Analyze Cyanohydrin Intermediate (Step 1: 2-chlorobenzaldehyde -> cyanohydrin) start->check_step1 step1_ok Yield & Purity > 85%? check_step1->step1_ok focus_step1 Troubleshoot Step 1: - Reagent Quality - Reaction Conditions (pH, Temp) - Stoichiometry step1_ok->focus_step1 No focus_step2 Troubleshoot Step 2: - Anhydrous Conditions - Methylating Agent/Base Choice - Temperature Control step1_ok->focus_step2  Yes

Caption: Decision tree for troubleshooting low yield.

Q2: I'm observing significant impurities in my final product. What are they and how can they be minimized?

Impurity generation can drastically reduce yield and complicate purification. The most common byproducts in this synthesis are isonitriles, unreacted starting materials, and hydrolysis products.

Common Impurities and Mitigation Strategies

ImpurityFormation MechanismMitigation Strategy
2-Chloro-α-isocyanobenzyl methyl ether The cyanide ion is an ambident nucleophile; attack through the nitrogen atom forms an isonitrile. This is favored in certain solvents.Use polar aprotic solvents like DMSO or acetone, which favor SN2 attack by the more nucleophilic carbon atom of the cyanide ion. Avoid using covalent cyanide salts like silver cyanide, which favor isonitrile formation.
2-Chlorobenzaldehyde Incomplete reaction during the cyanohydrin formation step.Ensure adequate reaction time and temperature.[1] Use a slight molar excess (1.1-1.2 eq.) of the cyanide source. Confirm the quality of the cyanide salt, as old reagents can be less reactive.
2-(2-Chlorophenyl)-2-hydroxyacetonitrile Incomplete methylation in the second step.Ensure anhydrous conditions, as water can consume the methylating agent and base. Use a sufficient excess of the methylating agent and base. Increase reaction time or temperature as needed, while monitoring for decomposition.
2-(2-Chlorophenyl)-2-methoxyacetamide Hydrolysis of the nitrile group under acidic or basic workup conditions, particularly if heated.[2][3]Perform aqueous workups at room temperature or below. Avoid prolonged exposure to strong acids or bases. If hydrolysis is unavoidable, adjust the purification strategy to remove the more polar amide.
Q3: The initial cyanohydrin formation from 2-chlorobenzaldehyde is inefficient. What are the critical parameters?

The formation of 2-(2-Chlorophenyl)-2-hydroxyacetonitrile is a nucleophilic addition that requires careful control of reaction conditions to succeed.[4]

Answer:

  • Reagent Quality: The 2-chlorobenzaldehyde starting material should be pure. Aldehydes are prone to air oxidation to the corresponding carboxylic acid, which will consume the base and reduce yield. Purify by distillation if necessary.

  • pH Control: The reaction requires controlled basic conditions.[4] If the pH is too low, the concentration of the nucleophilic cyanide ion (CN⁻) is reduced. If the pH is too high, the aldehyde can undergo side reactions like the Cannizzaro reaction.[1] A base such as potassium carbonate or a carefully controlled amount of sodium hydroxide is often used.[4]

  • Temperature: This reaction is typically exothermic. Maintain a low temperature (e.g., 0-15 °C) to minimize side reactions and improve selectivity.

  • Solvent: Polar aprotic solvents are generally effective for this transformation.[4] However, some procedures may use a biphasic system or an alcohol-water mixture. The choice depends on the specific cyanide source and base used.

Q4: The methylation of the cyanohydrin intermediate is not going to completion. How can I optimize this step?

This step is an etherification, typically proceeding via an SN2 mechanism. Its success hinges on creating a good nucleophile (the alkoxide of the cyanohydrin) and using a reactive electrophile (the methylating agent) under conditions that prevent side reactions.

Answer:

  • Anhydrous Conditions: Water is detrimental. It will react with the base and the methylating agent, halting the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.[5] Solvents like THF, acetone, or acetonitrile should be dried over molecular sieves or with an appropriate drying agent.[6]

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the cyanohydrin's hydroxyl group to form the alkoxide. Sodium hydride (NaH) is a common and effective choice.

  • Choice of Methylating Agent: Dimethyl sulfate (DMS) or methyl iodide (MeI) are effective methylating agents. DMS is often cheaper but is extremely toxic and requires careful handling in a well-ventilated fume hood.[7] MeI is also effective but can be more expensive.

  • Temperature Control: The deprotonation with NaH is often performed at 0 °C. After the addition of the methylating agent, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion. Monitor by TLC to avoid decomposition.

  • Catalytic Iodide: If using an alkyl chloride or dimethyl sulfate, adding a catalytic amount of sodium or potassium iodide (NaI/KI) can accelerate the reaction via the Finkelstein reaction, which generates a more reactive alkyl iodide in situ.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic pathway?

The most reliable and commonly referenced pathway is a two-step process.

Synthesis Workflow

G A 2-Chlorobenzaldehyde B 2-(2-Chlorophenyl)-2- hydroxyacetonitrile (Cyanohydrin Intermediate) A->B Step 1 + NaCN/KCN Base, Low Temp C 2-(2-Chlorophenyl)-2- methoxyacetonitrile (Final Product) B->C Step 2 1. Base (e.g., NaH) 2. Methylating Agent (e.g., DMS) Anhydrous Solvent

Caption: Recommended two-step synthesis pathway.

This approach isolates the cyanohydrin formation from the methylation, allowing for better control and optimization of each distinct transformation.[4]

Q2: Which cyanide source is best: NaCN, KCN, or TMSCN?
  • Sodium Cyanide (NaCN) and Potassium Cyanide (KCN): These are inexpensive and effective but have limited solubility in many organic solvents. Reactions often require polar solvents like DMSO, acetone, or aqueous/alcoholic mixtures. They are highly toxic and must be handled with extreme care.

  • Trimethylsilyl Cyanide (TMSCN): This reagent is soluble in a wider range of organic solvents and can sometimes provide milder reaction conditions.[9] However, it is more expensive and moisture-sensitive. For many standard preparations, NaCN or KCN is sufficient and more cost-effective.

Q3: What are the critical safety precautions for this synthesis?

Extreme caution is mandatory.

  • Cyanide Salts (NaCN, KCN): These are potent poisons. Always handle them in a fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Never allow them to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Prepare a quench solution (e.g., bleach or hydrogen peroxide in aqueous base) to decontaminate glassware and spills.

  • Methylating Agents (Dimethyl Sulfate, Methyl Iodide): Dimethyl sulfate (DMS) is extremely toxic, a suspected carcinogen, and can be absorbed through the skin.[7] Use with extreme caution in a fume hood, and have an ammonia solution on hand to neutralize any spills.[7] Methyl iodide is also toxic and should be handled with care.

Q4: How should I purify the final product, 2-(2-Chlorophenyl)-2-methoxyacetonitrile?

The final product is often an oil. Purification typically involves a multi-step workup and may require chromatography or distillation.

  • Aqueous Workup: After the reaction is complete, quench it carefully (e.g., with water or a saturated ammonium chloride solution). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washes: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase and break up emulsions.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The resulting crude oil can be purified by:

    • Vacuum Distillation: If the product is thermally stable and has a suitable boiling point.

    • Silica Gel Chromatography: This is a very effective method for removing both more polar and less polar impurities. A solvent system like ethyl acetate/petroleum ether is a good starting point.[11]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chlorophenyl)-2-hydroxyacetonitrile (Intermediate)

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-chlorobenzaldehyde (1.0 eq.) in a suitable solvent like methanol or a mixture of dichloromethane and water. Cool the flask to 0-5 °C in an ice bath.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (NaCN, 1.1 eq.) in water. Add this solution dropwise to the stirred aldehyde solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully acidify the mixture to pH ~5 with a dilute acid (e.g., 2M HCl) in a fume hood. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step or purified further.

Protocol 2: Synthesis of 2-(2-Chlorophenyl)-2-methoxyacetonitrile

Handle NaH and DMS with extreme caution in a fume hood.

  • Setup: To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the flask. Cool to 0 °C.

  • Deprotonation: Dissolve the crude 2-(2-Chlorophenyl)-2-hydroxyacetonitrile (1.0 eq.) from the previous step in anhydrous THF. Add this solution dropwise to the NaH suspension. Stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Methylation: Add dimethyl sulfate (DMS, 1.2 eq.) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by TLC.

  • Quench and Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to obtain the pure 2-(2-Chlorophenyl)-2-methoxyacetonitrile.

References

[1] Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Nitrile Synthesis. Retrieved February 24, 2026, from Benchchem website. [4] NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Synthesis and Applications of 2-(2-Chlorophenyl)-2-hydroxyacetonitrile. Retrieved February 24, 2026, from NINGBO INNO PHARMCHEM CO.,LTD. website. Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis. Retrieved February 24, 2026, from Sciencemadness Wiki. [12] Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 2-(2-Chlorophenyl)acetohydrazide. Retrieved February 24, 2026, from Benchchem website. [13] Pearson. (2024, September 3). Review of Nitriles Explained. Retrieved February 24, 2026, from Pearson website. [7] Organic Syntheses. (n.d.). Methoxyacetonitrile. Org. Synth. Coll. Vol. 2, p.387 (1943); Vol. 18, p.52 (1938). Retrieved February 24, 2026, from [Link] [10] Benchchem. (n.d.). Improving yield and purity in nitroacetonitrile synthesis. Retrieved February 24, 2026, from Benchchem website. [2] OpenStax. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. Retrieved February 24, 2026, from OpenStax website. [14] Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved February 24, 2026, from Chemistry Steps website. [5] Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Org. Synth. 1956, 36, 50. Retrieved February 24, 2026, from [Link] [9] Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile. Retrieved February 24, 2026, from Benchchem website. [6] Valdez, S., et al. (2021). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society. [8] NurdRage. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis [Video]. YouTube. Retrieved February 24, 2026, from [Link] [11] Li, G., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Zhang, Z., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry. [3] Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved February 24, 2026, from Chemistry Steps website.

Sources

Optimization

Minimizing side reactions during alpha-methoxy nitrile rearrangement

Welcome to the technical support guide for the alpha-methoxy nitrile rearrangement. This powerful transformation is a cornerstone for synthesizing valuable α-aryl and α-vinyl carboxylic acid derivatives. However, its sen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the alpha-methoxy nitrile rearrangement. This powerful transformation is a cornerstone for synthesizing valuable α-aryl and α-vinyl carboxylic acid derivatives. However, its sensitivity to reaction conditions can often lead to a landscape of undesired side products. This guide is designed to provide you, our fellow researchers and developers, with field-tested insights and actionable protocols to navigate these challenges, ensuring the integrity and yield of your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most common problems encountered during the alpha-methoxy nitrile rearrangement in a practical question-and-answer format.

Problem 1: My yield is significantly lower than expected, and I'm isolating the starting aldehyde/ketone.

Question: I'm running the rearrangement on my α-methoxy nitrile, but after workup, I'm recovering a substantial amount of the aldehyde from which the starting material was made. What's causing this reversion?

Probable Cause: This is a classic case of premature hydrolysis of the starting α-methoxy nitrile (a cyanohydrin ether). These compounds are essentially masked aldehydes or ketones and can be highly sensitive to moisture and acid. The Lewis acid catalyst required for the rearrangement can also promote this undesired hydrolysis if water is present in the system. The starting cyanohydrin is unstable and can easily revert to the original carbonyl compound and hydrogen cyanide, especially in the presence of water or basic conditions.[1]

Recommended Solution: Rigorous Anhydrous Technique

The key to preventing this side reaction is the stringent exclusion of water throughout the entire process.

Step-by-Step Protocol:

  • Solvent & Glassware Preparation:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite®).

    • Assemble the glassware hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).

    • Use freshly distilled, anhydrous solvents. Solvents should be passed through an activated alumina column or distilled from an appropriate drying agent (e.g., Na/benzophenone for ethers, CaH₂ for dichloromethane).

  • Reagent Handling:

    • Use freshly opened or properly stored Lewis acids. Many Lewis acids (e.g., TiCl₄, SnCl₄) are extremely hygroscopic.

    • Handle all reagents under an inert atmosphere using syringe and cannula techniques.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Consider adding acid-free molecular sieves (3Å or 4Å, activated) to the reaction mixture to scavenge any trace amounts of moisture.

  • Work-up Considerations:

    • When quenching the reaction, do so at low temperatures (e.g., 0 °C or -78 °C).

    • Use anhydrous workup procedures where possible. If an aqueous wash is necessary, use slightly acidified water to maintain an acidic pH (pH 4-5), which can help stabilize the remaining cyanohydrin-type structures.[1]

Problem 2: I'm observing a significant amount of an α,β-unsaturated nitrile byproduct.

Question: My reaction is producing a byproduct with a conjugated double bond, which appears to be from the elimination of methanol. How can I prevent this?

Probable Cause: This side reaction is an E1 or E2-type elimination of methanol, often promoted by either excessively high temperatures or the presence of a non-nucleophilic base. The Lewis acid can coordinate to the methoxy group, turning it into a good leaving group. If a proton is then abstracted from the alpha-carbon, elimination occurs. This pathway becomes more favorable with substrates that can form a stable, conjugated system.

Recommended Solution: Careful Temperature and Reagent Control

Minimizing this side reaction requires a delicate balance of thermal energy and reagent choice.

Step-by-Step Protocol:

  • Temperature Management:

    • Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, starting the reaction at -78 °C and slowly warming to -40 °C or -20 °C is effective.[2]

    • Monitor the reaction by TLC or LC-MS to find the "sweet spot" where the rearrangement proceeds but elimination does not.

  • Base Management:

    • If a base is required (e.g., to neutralize an acid byproduct), use a bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (Hünig's base) sparingly.

    • Ensure the base is added slowly at low temperature to avoid localized heat and concentration spikes.

  • Catalyst Choice:

    • Softer Lewis acids may be less prone to promoting elimination. Consider screening alternatives to very strong Lewis acids like TiCl₄.

Problem 3: The final product after hydrolysis is a carboxylic acid, but my yield is low due to amide formation.

Question: I've successfully rearranged my α-methoxy nitrile, and I'm trying to hydrolyze the resulting nitrile to a carboxylic acid, but I'm isolating a significant amount of the intermediate amide. How can I drive the hydrolysis to completion?

Probable Cause: Nitrile hydrolysis, whether under acidic or basic conditions, is a two-step process: nitrile to amide, then amide to carboxylic acid (or carboxylate).[3][4] The second step, amide hydrolysis, is often slower than the first. Incomplete hydrolysis is typically due to insufficiently harsh conditions (temperature, time, or acid/base concentration).

Recommended Solution: Forcing Hydrolysis Conditions

Acid-Catalyzed Hydrolysis Protocol:

  • After the rearrangement and workup, dissolve the crude product in a mixture of a high-boiling solvent (e.g., acetic acid or dioxane) and concentrated aqueous acid (e.g., 6M HCl or 50% H₂SO₄).

  • Heat the mixture to reflux (typically 100-120 °C) for an extended period (6-24 hours).

  • Monitor the reaction by TLC or LC-MS, looking for the disappearance of the amide intermediate.

Base-Catalyzed Hydrolysis Protocol:

  • Dissolve the crude product in a suitable alcohol (e.g., ethanol or ethylene glycol).

  • Add a concentrated aqueous solution of a strong base (e.g., 6M NaOH or KOH).

  • Heat the mixture to reflux for 4-18 hours.

  • After completion, cool the reaction and acidify with a strong mineral acid to protonate the carboxylate product before extraction.

Data & Parameter Summary Tables

For quick reference, these tables summarize key parameters influencing the success of the rearrangement.

Table 1: Lewis Acid Catalyst Selection Guide

Lewis AcidTypical ConditionsStrengthsPotential Issues
TMSOTf -78 °C to 0 °C, CH₂Cl₂Highly active, promotes reaction at low temps.Very hygroscopic, can promote side reactions if moisture is present.
TiCl₄ -78 °C to RT, CH₂Cl₂/TolueneStrong oxophilicity, effective for many substrates.[5]Can promote elimination and polymerization. Very sensitive to moisture.
BF₃·OEt₂ 0 °C to RT, CH₂Cl₂Moderately active, easier to handle than TiCl₄.May require higher temperatures, potentially leading to elimination.
SnCl₄ -40 °C to RT, CH₂Cl₂Good general-purpose Lewis acid.Can be sluggish for less reactive substrates.

Table 2: Solvent Effects on Reaction Outcome

SolventPolarityCharacteristicsBest For
Dichloromethane (CH₂Cl₂) Polar AproticGood solubility for many substrates and catalysts. Non-coordinating.General purpose, especially for low-temperature reactions.
Toluene NonpolarCan facilitate reactions at higher temperatures.Substrates requiring higher thermal energy for rearrangement.
Acetonitrile (CH₃CN) Polar AproticCoordinating solvent.Can sometimes inhibit Lewis acid activity by coordination.[6] Use with caution.
Ethers (THF, Et₂O) Polar AproticLewis basic, can coordinate to and deactivate the catalyst.Generally not recommended unless specifically required by the substrate.

Visualizing Reaction Pathways

Understanding the competition between the desired reaction and major side reactions is key to troubleshooting.

Side_Reactions SM α-Methoxy Nitrile (Starting Material) Intermediate Activated Complex (Oxocarbenium-like) SM:e->Intermediate:w + Catalyst Hydrolysis Aldehyde/Ketone (Hydrolysis Byproduct) SM->Hydrolysis + H₂O (Catalyzed) Cat Lewis Acid (Catalyst) Cat->Intermediate H2O Trace H₂O H2O->Hydrolysis Heat Excess Heat / Base Elimination α,β-Unsaturated Nitrile (Elimination Byproduct) Heat->Elimination Product Rearranged Product (Desired) Intermediate->Product Rearrangement (Desired Pathway) Intermediate->Elimination Elimination

Caption: Competing pathways in the α-methoxy nitrile rearrangement.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues in your reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckAldehyde Is Aldehyde/Ketone byproduct present? CheckSM->CheckAldehyde Yes Incomplete Incomplete Reaction CheckSM->Incomplete No CheckElimination Is Elimination byproduct present? CheckAldehyde->CheckElimination No Hydrolysis Hydrolysis Occurred CheckAldehyde->Hydrolysis Yes Elimination Elimination Occurred CheckElimination->Elimination Yes Other Other Issues (e.g., substrate decomposition) CheckElimination->Other No SolveIncomplete Solution: - Increase Temperature - Stronger Lewis Acid - Longer Reaction Time Incomplete->SolveIncomplete SolveHydrolysis Solution: - Use Anhydrous Solvents - Dry Glassware Rigorously - Handle Reagents under Inert Gas Hydrolysis->SolveHydrolysis SolveElimination Solution: - Lower Reaction Temperature - Use Weaker/Bulkier Base - Screen Softer Lewis Acids Elimination->SolveElimination

Caption: A systematic workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the α-methoxy nitrile rearrangement? A1: The reaction is initiated by the coordination of a Lewis acid to the oxygen atom of the methoxy group. This facilitates the cleavage of the C-O bond to form an oxocarbenium ion intermediate. The aryl or vinyl group at the alpha position then migrates to the adjacent carbocationic center, followed by the expulsion of the Lewis acid to yield the rearranged nitrile product.

Q2: Can I use other alkoxy groups besides methoxy? A2: Yes, other alkoxy groups like ethoxy or benzyloxy can be used. However, the methoxy group is common due to the availability of starting materials (often derived from acetals). The lability of the alkoxy group and its propensity to act as a leaving group will be influenced by its structure.

Q3: My substrate is chiral. Will the rearrangement proceed with retention or inversion of stereochemistry? A3: The stereochemical outcome can be complex and substrate-dependent. The formation of the planar oxocarbenium ion intermediate can lead to racemization. However, in some systems, a high degree of stereocontrol is possible, suggesting a concerted mechanism or rapid migration within a tight ion pair.[7] It is crucial to experimentally determine the stereochemical outcome for your specific substrate.

Q4: Are there alternatives to Lewis acids for promoting this rearrangement? A4: While Lewis acids are the most common promoters, strong Brønsted acids have also been used. In some specific cases, thermal rearrangements without a catalyst are possible, but this often requires very high temperatures and can lead to extensive side product formation.[2]

References

  • Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. PMC (National Center for Biotechnology Information).[Link]

  • Chemistry of Nitriles. LibreTexts Chemistry.[Link]

  • New Methods for Chiral Cyanohydrin Synthesis. DiVA Portal.[Link]

  • Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. ResearchGate.[Link]

  • Redox-Neutral α‑Arylation of Alkyl Nitriles with Aryl Sulfoxides: A Rapid Electrophilic Rearrangement. Journal of the American Chemical Society.[Link]

  • Highly Efficient Formation of Nitriles and Alkoxy Radicals from N-Alkoxybenziminoyl Chlorides in Solution. The Journal of Organic Chemistry.[Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.[Link]

  • Dual Lewis Acid−Lewis Base Activation in Enantioselective Cyanation of Aldehydes Using Acetyl Cyanide and Cyanoformate as Cyanide Sources. ResearchGate.[Link]

  • Chemistry of Nitriles. OpenStax.[Link]

  • Catalytic Alpha-Functionalization of Alkyl Nitriles. American Chemical Society.[Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.[Link]

  • Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. ACS Publications.[Link]

  • The Hydrolysis of Nitriles. Chemistry Steps.[Link]

  • Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. PMC (National Center for Biotechnology Information).[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Chlorophenyl)-2-methoxyacetonitrile via Recrystallization

Welcome to the technical support center for the purification of 2-(2-Chlorophenyl)-2-methoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-Chlorophenyl)-2-methoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this crucial intermediate in high purity using recrystallization. Here, we move beyond generic protocols to offer troubleshooting strategies and frequently asked questions based on established chemical principles and extensive experience in organic synthesis.

Introduction: The Critical Role of Purity

2-(2-Chlorophenyl)-2-methoxyacetonitrile is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final product, and potential downstream complications in biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent.[1][2] This guide will walk you through the nuances of applying this technique specifically to 2-(2-Chlorophenyl)-2-methoxyacetonitrile.

Frequently Asked Questions (FAQs)

Q1: How do I select the ideal recrystallization solvent for 2-(2-Chlorophenyl)-2-methoxyacetonitrile?

A1: The cornerstone of a successful recrystallization is the choice of solvent. The ideal solvent should exhibit high solubility for 2-(2-Chlorophenyl)-2-methoxyacetonitrile at elevated temperatures and low solubility at cooler temperatures.[3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even when hot (allowing for removal by hot filtration).

A systematic approach to solvent selection is recommended:

  • Consult the Literature: While specific solubility data for 2-(2-Chlorophenyl)-2-methoxyacetonitrile is not extensively published, examining solvents used for structurally similar arylacetonitriles can provide a good starting point.[4]

  • "Like Dissolves Like": Considering the structure of 2-(2-Chlorophenyl)-2-methoxyacetonitrile, which possesses both polar (nitrile, ether) and non-polar (chlorophenyl ring) characteristics, a solvent of intermediate polarity is often a good initial choice.

  • Small-Scale Solubility Tests: Before committing to a large-scale recrystallization, perform small-scale tests with a variety of solvents. A general screening should include:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Esters: Ethyl acetate

    • Ketones: Acetone

    • Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)

    • Hydrocarbons: Hexanes, Toluene

    • Chlorinated Solvents: Dichloromethane

    • Nitrile Solvents: Acetonitrile[4]

Solvent Selection Workflow:

G start Start: Crude Product test_rt Test Solubility at Room Temperature start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt hot_test Test Solubility in Hot Solvent dissolves_rt->hot_test No unsuitable_too_soluble Unsuitable (Too Soluble) dissolves_rt->unsuitable_too_soluble Yes dissolves_hot Dissolves? hot_test->dissolves_hot cool_test Cool Solution dissolves_hot->cool_test Yes unsuitable_insoluble Unsuitable (Insoluble) dissolves_hot->unsuitable_insoluble No crystals_form Crystals Form? cool_test->crystals_form suitable Suitable Single Solvent crystals_form->suitable Yes consider_mixed Consider Mixed Solvent System crystals_form->consider_mixed No

Solvent Selection Workflow
Q2: What are the most common impurities I might encounter?

A2: Impurities can originate from the starting materials, side reactions, or subsequent workup steps. For 2-(2-Chlorophenyl)-2-methoxyacetonitrile, which can be synthesized from precursors like 2-(2-chlorophenyl)-2-hydroxyacetonitrile, potential impurities include:

  • Unreacted Starting Materials: Such as 2-chlorobenzaldehyde.[5]

  • Byproducts from Synthesis: Depending on the synthetic route, these could include products of hydrolysis or elimination.

  • Reagents from Methylation: If prepared from the corresponding hydroxyacetonitrile, residual methylating agents or their byproducts might be present.

  • Solvent Residues: Solvents used in the reaction or workup.

Understanding the potential impurities is crucial for selecting a solvent that will effectively separate them from your desired product.

Q3: When should I consider a mixed solvent system?

A3: A mixed solvent system, or two-solvent recrystallization, is employed when no single solvent provides the desired solubility profile.[6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.

Procedure for a Mixed Solvent System:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.

  • Allow the solution to cool slowly.

Common miscible solvent pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

Troubleshooting Guide

Problem 1: My compound "oils out" instead of crystallizing.

Explanation: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly impure, leading to a significant melting point depression.

Solutions:

  • Increase the Solvent Volume: Add more of the hot solvent to decrease the saturation of the solution, then allow it to cool more slowly.

  • Lower the Cooling Temperature Gradient: Insulate the flask to promote slow cooling. Avoid placing the hot flask directly into an ice bath.

  • Change the Solvent: Select a solvent with a lower boiling point.

  • Pre-purification: If the crude product is very impure, consider a preliminary purification step like column chromatography before recrystallization.

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[3]

Problem 2: I have a very low recovery of my purified product.

Explanation: A low yield can result from several factors during the recrystallization process.

Solutions:

  • Minimize the Amount of Hot Solvent: Using an excessive amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

  • Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.

  • Avoid Premature Crystallization During Hot Filtration: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing on the filter paper.

  • Minimize Washings: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without redissolving a significant amount of the product.

Problem 3: No crystals form, even after cooling in an ice bath.

Explanation: This is often due to either using too much solvent or the solution being supersaturated.

Solutions:

  • Induce Crystallization:

    • Scratching: As mentioned previously, scratching the inner surface of the flask can initiate crystal growth.[3]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.

  • Reduce the Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent and then allow it to cool again.

  • Change the Solvent System: It's possible the chosen solvent is not appropriate for your compound. Re-evaluate your solvent choice based on small-scale tests.

Experimental Protocol: Recrystallization of 2-(2-Chlorophenyl)-2-methoxyacetonitrile

Disclaimer: This is a general protocol and may require optimization based on the purity of your starting material and the specific solvent system chosen. Always consult the Safety Data Sheet (SDS) for all chemicals used. 2-(2-Chlorophenyl)acetonitrile, a related compound, is harmful if swallowed, in contact with skin, and causes skin and eye irritation.[7] Similar precautions should be taken with the methoxy derivative.

Materials:

  • Crude 2-(2-Chlorophenyl)-2-methoxyacetonitrile

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on prior small-scale tests, select an appropriate single or mixed solvent system.

  • Dissolution:

    • Place the crude 2-(2-Chlorophenyl)-2-methoxyacetonitrile in an Erlenmeyer flask.

    • In a separate flask, heat the chosen solvent to its boiling point.

    • Add the hot solvent portion-wise to the crude material while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling solvent, and place a pre-warmed funnel with fluted filter paper on top. Quickly pour the hot solution through the filter paper.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying:

    • Leave the crystals in the Bucher funnel with the vacuum on for several minutes to pull air through and aid in drying.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For a more rigorous drying, a vacuum oven can be used at a temperature well below the compound's melting point.

Purity Assessment:

The purity of the recrystallized 2-(2-Chlorophenyl)-2-methoxyacetonitrile should be assessed using appropriate analytical techniques, such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify any remaining impurities.

ParameterRecommended TechniqueExpected Outcome for Pure Sample
Purity Check Thin Layer Chromatography (TLC)A single, well-defined spot.
Identity Confirmation ¹H and ¹³C NMR SpectroscopySpectra consistent with the structure of 2-(2-Chlorophenyl)-2-methoxyacetonitrile.
Functional Group Analysis Infrared (IR) SpectroscopyPresence of characteristic peaks for C≡N, C-O-C, and aromatic C-Cl bonds.
Melting Point Melting Point ApparatusA sharp melting point range.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 11). Synthesis and Applications of 2-(2-Chlorophenyl)-2-hydroxyacetonitrile.
  • Organic Syntheses. methoxyacetonitrile. Retrieved February 24, 2026, from [Link]

  • University of California, Irvine. Recrystallization. Retrieved February 24, 2026, from [Link]

  • Google Patents. Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • University of Massachusetts Boston. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved February 24, 2026, from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved February 24, 2026, from [Link]

  • Chinese Journal of Chemistry. (2014, September 15). A Concise Synthesis of 2-(2-Hydroxyphenyl)
  • University of Rochester. Tips & Tricks: Recrystallization. Retrieved February 24, 2026, from [Link]

  • Wikipedia. Recrystallization (chemistry). Retrieved February 24, 2026, from [Link]

  • PubChem. 2-(2-chlorophenyl)-2-methoxyacetonitrile. Retrieved February 24, 2026, from [Link]

  • Cheméo. Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2). Retrieved February 24, 2026, from [Link]

  • Journal of the Mexican Chemical Society. (2023, September 21). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window.
  • Google Patents. Process for the purification of acetonitrile.
  • Cole-Parmer. Material Safety Data Sheet - (p-methoxyphenyl)acetonitrile, 97%. Retrieved February 24, 2026, from [Link]

  • CORE. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Retrieved February 24, 2026, from [Link]

  • Journal of Heterocyclic Chemistry. Byproducts in the Synthesis of Di-2-pyrazinylmethane. Retrieved February 24, 2026, from [Link]

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Optimization

Technical Support Center: Removing Unreacted Cyanide from 2-(2-Chlorophenyl)-2-methoxyacetonitrile Mixtures

Welcome to the Technical Support Center for handling 2-(2-Chlorophenyl)-2-methoxyacetonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling 2-(2-Chlorophenyl)-2-methoxyacetonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the safe and effective removal of unreacted cyanide from reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven laboratory practices.

I. Core Principles of Cyanide Removal

The synthesis of 2-(2-Chlorophenyl)-2-methoxyacetonitrile often involves the use of cyanide salts.[1][2] Consequently, unreacted cyanide, a highly toxic substance, will likely be present in the final reaction mixture.[3] The primary goal of the workup procedure is to neutralize, or "quench," this residual cyanide, converting it into a less toxic and easily removable form, thereby ensuring the safety of the handler and the purity of the final product.

The two most common and effective methods for quenching unreacted cyanide in a laboratory setting are:

  • Oxidative Quenching with Hypochlorite: This method utilizes an alkaline solution of sodium hypochlorite (bleach) to oxidize the cyanide ion (CN⁻) to the much less toxic cyanate ion (OCN⁻).[4]

  • Precipitation with Ferrous Sulfate: This technique involves the addition of ferrous sulfate (FeSO₄) to form a stable, insoluble Prussian blue precipitate (ferric ferrocyanide).[5][6]

The choice between these methods will depend on the specific reaction conditions, available resources, and the desired final purity of the 2-(2-Chlorophenyl)-2-methoxyacetonitrile.

II. Troubleshooting Guide

This section addresses common issues encountered during the cyanide removal process in a question-and-answer format.

Issue 1: Incomplete Cyanide Removal After Quenching

Question: I've performed the quenching procedure, but analytical testing (e.g., colorimetric test strips, GC-NPD) still indicates the presence of residual cyanide. What went wrong?

Answer: Incomplete cyanide removal is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Insufficient Quenching Reagent: The stoichiometry of the quenching reaction is critical. Ensure you are using a sufficient excess of the quenching reagent.

    • For Hypochlorite Quenching: A common recommendation is to use at least a 1.5 to 2-fold molar excess of sodium hypochlorite relative to the initial amount of cyanide used in the reaction.

    • For Ferrous Sulfate Quenching: An Fe:CN⁻ molar ratio of at least 0.5 is recommended for optimal precipitation.[7]

  • Incorrect pH: The pH of the reaction mixture during quenching is paramount for the reaction's efficiency.

    • Hypochlorite Quenching: The reaction should be maintained at a pH between 10 and 11.[8] At lower pH, the formation of toxic cyanogen chloride gas (CNCl) can occur.[8][9] At a pH higher than 11, the rate of oxidation slows down significantly.[8] Use a pH meter or pH paper to monitor and adjust the pH with a suitable base (e.g., 1M NaOH) as needed.

    • Ferrous Sulfate Quenching: The optimal pH range for Prussian blue formation is between 5.5 and 6.5.[5][7]

  • Inadequate Reaction Time or Temperature: Chemical reactions take time to go to completion.

    • Hypochlorite Quenching: Stir the reaction mixture vigorously for at least one hour at room temperature after adding the hypochlorite solution. In some cases, gentle warming to 40-50°C can increase the reaction rate, but this should be done with caution in a well-ventilated fume hood.

    • Ferrous Sulfate Quenching: Allow sufficient time for the precipitate to form completely. This can take several hours, and gentle agitation can be beneficial.

  • Poor Mixing: If the reaction mixture is not adequately stirred, localized areas of high cyanide concentration may not come into contact with the quenching reagent. Ensure vigorous and continuous stirring throughout the quenching process.

Issue 2: Emulsion Formation During Extraction

Question: After quenching the cyanide, I'm trying to extract my product with an organic solvent, but a persistent emulsion has formed. How can I break it?

Answer: Emulsion formation is a frequent challenge during the workup of biphasic mixtures. Here are several techniques to address this:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase, which reduces the solubility of the organic product and helps to coalesce the dispersed organic droplets.

  • Gentle Swirling or Stirring: Instead of vigorous shaking, which can promote emulsion formation, try gentle swirling or slow stirring of the separatory funnel.

  • Filtration through Celite or Glass Wool: Passing the emulsified layer through a pad of Celite or a plug of glass wool can help to break up the emulsion by providing a large surface area for the droplets to coalesce.

  • Changing the Solvent: If possible, try a different extraction solvent. Sometimes, a subtle change in solvent polarity can prevent emulsion formation.

  • Patience: In some cases, allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to the separation of the layers.

Issue 3: Low Product Yield After Workup

Question: My final yield of 2-(2-Chlorophenyl)-2-methoxyacetonitrile is lower than expected. Could the quenching process be the cause?

Answer: While the primary purpose of quenching is to remove cyanide, certain conditions can indeed lead to product degradation and lower yields.

  • Hydrolysis of the Nitrile or Methoxy Group: 2-(2-Chlorophenyl)-2-methoxyacetonitrile may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[10][11]

    • Mitigation: Carefully control the pH during the quenching step and avoid excessive heating. If possible, perform the quench at room temperature. After quenching, neutralize the aqueous layer before proceeding with the extraction.

  • Product Loss During Extraction: Ensure you are performing multiple extractions with the organic solvent to maximize the recovery of your product from the aqueous phase. Three extractions are generally recommended.

  • Incomplete Phase Separation: If the phases are not allowed to separate completely, some of your product may be discarded with the aqueous layer.

III. Frequently Asked Questions (FAQs)

Safety First: Essential Precautions

Question: What are the most critical safety precautions I should take when working with cyanide?

Answer: Cyanide is a highly toxic substance, and strict adherence to safety protocols is non-negotiable.[3][12][13]

  • Work in a Fume Hood: Always handle solid cyanide salts and conduct all reactions involving cyanide in a properly functioning chemical fume hood to prevent inhalation of toxic dust or hydrogen cyanide gas.[3][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, splash goggles, and nitrile gloves.[3][12][13] Consider double-gloving for added protection.[3]

  • Avoid Acids: Never allow cyanide salts to come into contact with acids, as this will rapidly generate highly toxic and flammable hydrogen cyanide (HCN) gas.[12][14][15]

  • Have an Emergency Plan: Ensure that you and your colleagues are familiar with your institution's emergency procedures for cyanide exposure.[12][13] Have a cyanide antidote kit readily available and know how to use it.

  • Waste Disposal: All cyanide-containing waste must be collected in designated, properly labeled, and sealed containers.[13][16] Never mix cyanide waste with acidic waste.[13]

Quenching Protocols

Question: Can you provide a step-by-step protocol for each quenching method?

Answer: Absolutely. The following are generalized protocols. Always adapt them to the specific scale and conditions of your reaction.

Protocol 1: Oxidative Quenching with Sodium Hypochlorite

Objective: To oxidize unreacted cyanide to cyanate using an alkaline solution of sodium hypochlorite.

Materials:

  • Reaction mixture containing unreacted cyanide

  • Commercial bleach (sodium hypochlorite solution, typically 5-6%)

  • 1M Sodium hydroxide (NaOH) solution

  • pH paper or pH meter

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • Cool the Reaction Mixture: Cool the reaction mixture to 0-5°C in an ice bath. This will help to control any potential exotherm during the quench.

  • Adjust pH: While stirring, slowly add 1M NaOH solution to the reaction mixture until the pH is between 10 and 11.[8]

  • Add Hypochlorite: Slowly add the sodium hypochlorite solution to the stirring reaction mixture. A good starting point is to add a volume of bleach that corresponds to a 1.5 to 2-fold molar excess of NaOCl relative to the initial amount of cyanide.

  • Monitor the Reaction: Continue stirring the mixture vigorously at room temperature for at least 1 hour.

  • Verify Cyanide Removal: Test a small aliquot of the aqueous phase for the presence of residual cyanide using a suitable analytical method (e.g., colorimetric test strips). If cyanide is still present, add more hypochlorite solution and continue stirring for another hour.

  • Proceed with Workup: Once the cyanide has been completely quenched, you can proceed with the extraction of your product.

Protocol 2: Precipitation with Ferrous Sulfate

Objective: To precipitate unreacted cyanide as the stable and insoluble Prussian blue complex.

Materials:

  • Reaction mixture containing unreacted cyanide

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Deionized water

  • 1M Sulfuric acid (H₂SO₄) or 1M Sodium hydroxide (NaOH) for pH adjustment

  • pH paper or pH meter

  • Stir plate and stir bar

  • Appropriate glassware

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Prepare Ferrous Sulfate Solution: Prepare a fresh aqueous solution of ferrous sulfate. A concentration of 10-20% (w/v) is typically sufficient.

  • Adjust pH of Reaction Mixture: Adjust the pH of the reaction mixture to between 5.5 and 6.5 using 1M H₂SO₄ or 1M NaOH as needed.[5][7]

  • Add Ferrous Sulfate: While stirring vigorously, slowly add the ferrous sulfate solution to the reaction mixture. You should observe the formation of a dark blue precipitate (Prussian blue).[5] Add the ferrous sulfate solution until no further precipitation is observed. An Fe:CN⁻ molar ratio of at least 0.5 is recommended.[7]

  • Allow for Precipitation: Continue stirring the mixture for at least 2-3 hours to ensure complete precipitation.

  • Isolate the Precipitate: Filter the mixture to remove the Prussian blue precipitate. Wash the precipitate with a small amount of water.

  • Workup of the Filtrate: The filtrate, which should now be free of cyanide, can be carried on to the extraction and purification of your product.

  • Waste Disposal: The Prussian blue precipitate should be disposed of as solid hazardous waste in accordance with your institution's guidelines.

Analytical Verification

Question: How can I be sure that all the cyanide has been removed?

Answer: Visual confirmation (e.g., the absence of a precipitate in the ferrous sulfate method) is not sufficient. You must use an analytical method to confirm the absence of cyanide.

  • Qualitative Methods: Commercially available colorimetric test strips for cyanide can provide a quick and easy qualitative or semi-quantitative indication of the presence of cyanide. These are useful for initial screening.

  • Quantitative Methods: For more rigorous confirmation, especially in a drug development setting, a quantitative analytical method is necessary.

    • Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD): This is a highly sensitive and selective method for the analysis of nitriles and can be used to quantify residual cyanide.[17]

    • Colorimetric/Spectrophotometric Methods: These methods typically involve the conversion of cyanide to a colored compound that can be quantified using a spectrophotometer.[18][19]

IV. Data and Diagrams

Table 1: Key Parameters for Cyanide Quenching Methods
ParameterOxidative Quenching (Hypochlorite)Precipitation (Ferrous Sulfate)
Quenching Reagent Sodium Hypochlorite (NaOCl)Ferrous Sulfate (FeSO₄)
Optimal pH 10 - 11[8]5.5 - 6.5[5][7]
Stoichiometry >1.5 molar excess of NaOCl>0.5 molar ratio of Fe:CN⁻[7]
Reaction Product Cyanate (OCN⁻)Prussian Blue (Fe₄[Fe(CN)₆]₃)[6]
Advantages - Fast reaction- Forms a soluble, less toxic product- Forms a highly stable, insoluble precipitate- Effective for higher concentrations of cyanide
Disadvantages - Potential for side reactions- Formation of toxic byproducts at incorrect pH- Slower reaction- Generates a solid waste product
Diagram 1: Workflow for Oxidative Quenching of Cyanide

A Reaction Mixture (contains unreacted CN⁻) B Cool to 0-5°C A->B C Adjust pH to 10-11 with 1M NaOH B->C D Slowly add NaOCl solution (>1.5 molar excess) C->D E Stir at RT for >1 hour D->E F Test for residual CN⁻ E->F G Quench Complete F->G Negative I Add more NaOCl and continue stirring F->I Positive H Proceed to Extraction G->H I->E CN CN⁻ (Cyanide Ion) OCl OCl⁻ (Hypochlorite Ion) OCN OCN⁻ (Cyanate Ion) CN->OCN Oxidation Cl Cl⁻ (Chloride Ion) OCl->Cl Reduction OH pH 10-11 OH->CN

Caption: The oxidation of cyanide to cyanate by hypochlorite under alkaline conditions.

V. References

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Columbia University Environmental Health & Safety. (2013, May 7). Cyanide Safe Use Guidelines. [Link]

  • United Chemical. (2025, May 20). What is the solubility of sodium cyanide?[Link]

  • United Chemical. (2025, June 17). Treatment of Cyanide in Gold Mine Tailings with Ferrous Sulfate. [Link]

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). SOP-Cyanide-Salt. [Link]

  • The removal of cyanide from aqueous solution by the use of ferrous sulphate. (n.d.). ResearchGate. [Link]

  • 911Metallurgist. (2017, March 13). Cyanide Destruction Hypochlorite / Chlorine. [Link]

  • Adams, M. D. (1992). The removal of cyanide from aqueous solution by the use of ferrous sulphate. Journal of the Southern African Institute of Mining and Metallurgy, 92(1), 17-25. [Link]

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. (n.d.). PMC. [Link]

  • The reaction between cyanate and hypochlorite. (n.d.). ResearchGate. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

  • THE REACTION BETWEEN CYANATE AND HYPOCHLORITE. (n.d.). Semantic Scholar. [Link]

  • The removal of cyanide from aqueous solution by the use of ferrous sulphate. (1992, January 1). Journal of the Southern African Institute of Mining and Metallurgy. [Link]

  • An Overview and Comparison of Methods for Cyanide Analysis. (n.d.). OI Analytical. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • Synthesis and Applications of 2-(2-Chlorophenyl)-2-hydroxyacetonitrile. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 911Metallurgist. (2015, May 12). Iron in Cyanidation -Ferrocyanide Compounds. [Link]

  • Cyanide Remediation: Current and Past Technologies. (n.d.). Department of Toxic Substances Control. [Link]

  • Methods of destruction of cyanide in cyanide-containing waste. (n.d.). Google Patents.

  • sodium cyanide. (n.d.). Chemister.ru. [Link]

  • Cyanide Analysis Guide. (n.d.). OI Analytical. [Link]

  • Detoxification of Bombing Solution Wastes Containing Cyanide Ion. (n.d.). Shor International. [Link]

  • cyanide destruction. (n.d.). SGS. [Link]

  • Sodium cyanide. (2022, July 10). Sciencemadness Wiki. [Link]

  • Cyanide Removal from Wastewater, Mining Dam Water, Gold Processing Mines. (2023, August 22). CyanoGuard. [Link]

  • Cyanide Degradation by Direct and Indirect Electrochemical Oxidation in Electro-active Support Electrolyte Aqueous Solut. (n.d.). Redalyc. [Link]

  • ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. [Link]

  • Method 9013A: Cyanide Extraction Procedure for Solids and Oils. (n.d.). EPA. [Link]

  • Recent advances in analytical methods for cyanide determination in different matrices: A Review. (2022, March 15). Global Scientific Journal. [Link]

  • EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis. (n.d.). US EPA. [Link]

  • measurement and estimation of solubility of sodium cyanide and sodium carbonate in water + ethanol binary solvent. (2019, December 26). Taylor & Francis. [Link]

  • CuCN quenching. (2023, May 30). Reddit. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure. [Link]

  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014, September 15). SynOpen. [Link]

  • 4-Chlorophenylacetonitrile. (n.d.). Wikipedia. [Link]

  • Process for quenching gaseous acrylonitrile and hydrocyanic acid product streams. (n.d.). Google Patents.

  • A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023, October 12). RSC Publishing. [Link]

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Troubleshooting

Technical Support Center: Optimizing Solvent Selection for α-Aminonitrile Synthesis

Welcome to the technical support center for α-aminonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing one of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α-aminonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing one of the most critical parameters in your synthesis: the choice of solvent. The following question-and-answer-based troubleshooting guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for robust and reproducible results.

Section 1: Foundational Solvent Principles in Strecker & Related Syntheses

Q1: Why is solvent selection so critical for the success of my α-aminonitrile synthesis?

A1: The solvent is not merely an inert medium; it is an active participant that profoundly influences multiple facets of the Strecker reaction and its variants.[1] Its properties dictate the solubility of reactants, the stability of key intermediates, reaction kinetics, and even the product profile by favoring or suppressing side reactions.[2][3]

A solvent's impact can be broken down into several key factors:

  • Solubility: All components—the carbonyl compound, the amine, and the cyanide source—must have adequate solubility to participate in the reaction. Poor solubility of a key reagent, like the cyanide salt, in a non-polar solvent can dramatically slow or halt the synthesis.

  • Stabilization of Intermediates: The reaction proceeds through charged intermediates, such as the iminium ion.[4][5] Polar solvents can stabilize these charged species, facilitating their formation and subsequent reaction.

  • Reaction Pathway and Side Reactions: Protic solvents, especially water, can be a double-edged sword. While they can facilitate the dissolution of cyanide salts, they can also lead to the hydrolysis of the aminonitrile product back to the starting materials (a retro-Strecker reaction) or to the corresponding α-amino acid, reducing the yield of the desired nitrile.[6]

  • Kinetics: The dielectric constant and polarity of the solvent influence the energy barrier of the transition states. A well-chosen solvent can significantly accelerate the rate-limiting step, leading to faster reaction times.

Section 2: Troubleshooting Common Synthesis Problems

This section addresses the most common issues encountered in the lab. Each answer provides a causal explanation and a clear path to resolution, focusing on solvent-based strategies.

Q2: My reaction yield is consistently low. What are the first solvent-related parameters I should investigate?

A2: Low yield is a frequent challenge, often directly linked to solvent choice.[7][8] Before re-evaluating stoichiometry or catalysts, consider these solvent-centric issues:

  • Poor Reagent Solubility: If you are using a non-polar or weakly polar solvent (e.g., Toluene, Dichloromethane) with an inorganic cyanide source (e.g., KCN, NaCN), the cyanide salt may not be sufficiently dissolved to participate effectively.

    • Solution: Switch to a more polar aprotic solvent like Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) which offer better solubility for salts while preventing unwanted protic side reactions.[2] Alternatively, for biphasic systems, a phase-transfer catalyst can be employed to shuttle the cyanide anion into the organic phase.

  • Intermediate Instability or Side Reactions: The primary culprit is often the presence of water or other protic solvents like methanol, especially if reaction times are long or temperatures are elevated.[3][6] These solvents can hydrolyze the imine intermediate back to the aldehyde or hydrolyze the final α-aminonitrile product.

    • Solution: Ensure your reaction is conducted under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., Nitrogen or Argon). If a protic solvent is necessary for solubility, consider running the reaction at a lower temperature (e.g., 0-5°C) to minimize hydrolysis.[6]

  • Unfavorable Equilibrium: The initial formation of the imine from the aldehyde and amine is an equilibrium process that releases water.[9] In a solvent that does not effectively sequester this water, the equilibrium may lie unfavorably towards the starting materials.

    • Solution: In non-aqueous solvents, adding a dehydrating agent like anhydrous MgSO₄ can help drive the equilibrium towards the imine, thereby improving the overall conversion to the aminonitrile.[9]

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for diagnosing and solving low-yield issues related to solvent selection.

Start Problem: Low Yield CheckSolubility Check Reagent Solubility (esp. Cyanide Source) Start->CheckSolubility CheckHydrolysis Suspect Hydrolysis or Retro-Reaction? Start->CheckHydrolysis SolubilityIssue Inadequate Solubility CheckSolubility->SolubilityIssue HydrolysisIssue Protic Solvent Present? CheckHydrolysis->HydrolysisIssue SwitchSolvent Action: Switch to Polar Aprotic (e.g., ACN, DMF) SolubilityIssue->SwitchSolvent  Yes UsePTC Action: Use Phase-Transfer Catalyst in Biphasic System SolubilityIssue->UsePTC  Yes, for biphasic DrySystem Action: Use Anhydrous Solvent & Inert Atmosphere HydrolysisIssue->DrySystem  Yes LowerTemp Action: Lower Reaction Temperature (0-5°C) HydrolysisIssue->LowerTemp  Yes

Caption: A troubleshooting flowchart for low-yield α-aminonitrile synthesis.

Q3: I'm observing significant byproduct formation. How can my solvent choice be causing this, and how do I fix it?

A3: Byproduct formation is frequently a direct consequence of the solvent's reactivity. The most common unwanted byproduct is the corresponding α-hydroxyacetonitrile (cyanohydrin), which arises from the direct attack of cyanide on the carbonyl compound.[10]

  • Cause: This competing reaction is particularly prevalent when the formation of the imine intermediate is slow. The choice of solvent can influence the rate of imine formation. In highly polar, protic solvents like water, the aldehyde is heavily solvated, which can sometimes hinder the initial condensation with the amine.

  • Solution:

    • Promote Imine Formation: Switching to a less polar or aprotic polar solvent can accelerate imine formation, allowing it to "outrun" the competing cyanohydrin formation.[10] Running the reaction in a solvent like methanol or ethanol can sometimes be beneficial as they facilitate both salt dissolution and imine formation, but require careful temperature control to prevent side reactions.[3]

    • Solvent-Free Conditions: For some substrates, a solvent-free approach can be remarkably effective, yielding product rapidly and with high purity by maximizing reactant concentrations.[11][12]

    • Biphasic System: Using a biphasic system (e.g., ethyl acetate-water) can help by partitioning the reactants and intermediates, sometimes minimizing side reactions that occur in a single phase.[13]

Section 3: Advanced Optimization & Data-Driven Selection

Q4: How can I systematically screen for the optimal solvent for a new substrate?

A4: An empirical, data-driven approach is the most reliable way to find the ideal solvent. A parallel small-scale reaction screen is highly recommended.

Experimental Protocol: Parallel Solvent Screening
  • Setup: Arrange an array of identical reaction vials (e.g., in a 24-well plate or individual 1-2 dram vials) with stir bars.

  • Reagent Preparation: Prepare stock solutions of your aldehyde and amine in a volatile, inert solvent (like DCM or THF) if they are solids.

  • Solvent Dispensing: To each vial, add an equal volume (e.g., 1.0 mL) of a different candidate solvent from the table below.

  • Initiation: Add the aldehyde, amine, and cyanide source (in that order) to each vial, ensuring identical stoichiometry across all reactions. If using a solid cyanide source, ensure it is finely powdered for consistent dissolution.

  • Reaction: Seal the vials and stir them at a constant temperature (e.g., room temperature or 40°C) for a set period (e.g., 4, 8, or 24 hours).

  • Quenching & Analysis: At the designated time, take a small, identical aliquot from each reaction mixture. Quench it (e.g., with a drop of water or acetic acid) and dilute it for analysis by a quantitative method like HPLC or UPLC-MS.

  • Data Evaluation: Compare the product peak area (or % conversion) across all solvents to identify the top performers for a larger-scale optimization.

Table 1: Properties of Common Solvents for α-Aminonitrile Synthesis

This table provides key physicochemical properties to guide your initial solvent selection for screening.[14][15][16][17][18]

SolventFormulaDielectric Constant (ε)Boiling Point (°C)Polarity TypeKey Considerations
WaterH₂O80.1100Polar ProticExcellent for dissolving cyanide salts, but high risk of hydrolysis. Often used in biphasic systems.[13]
MethanolCH₃OH32.765Polar ProticGood solvent for many reagents, but can participate in side reactions. Requires low temperature.[3]
AcetonitrileCH₃CN36.682Polar AproticExcellent choice; dissolves many reagents and is non-reactive.[2]
Dimethylformamide (DMF)C₃H₇NO36.7153Polar AproticHigh boiling point, excellent solvating power for salts. Can be difficult to remove.
Dichloromethane (DCM)CH₂Cl₂9.140Polar AproticGood for dissolving organic substrates, but poor for inorganic salts.
Tetrahydrofuran (THF)C₄H₈O7.566Polar AproticGeneral-purpose ether solvent; may require a catalyst to dissolve cyanide salts.[2]
TolueneC₇H₈2.4111Non-PolarGenerally a poor choice unless using a phase-transfer catalyst or a highly soluble cyanide source (e.g., TMSCN).
Solvent-FreeN/AN/AN/AN/ACan be highly effective, fast, and green. Best for liquid aldehydes/amines.[11][19]
Mechanism & Solvent Interaction Points

The following diagram outlines the general Strecker synthesis mechanism and highlights where the solvent plays a critical role.

StreckerMechanism Reactants Aldehyde + Amine (RCHO + R'NH₂) Imine Imine Intermediate [RCH=NR'] Reactants->Imine + H₂O (Equilibrium) Imine->Reactants Hydrolysis Aminonitrile α-Aminonitrile [RCH(CN)NHR'] Imine->Aminonitrile + CN⁻ Hydrolysis Side Reaction: Hydrolysis Aminonitrile->Hydrolysis Hydrolysis->Aminonitrile Protic solvents (e.g., H₂O) attack p1->Reactants Solubility of all components p2->Imine Stabilization of charged iminium ion

Caption: Key intervention points for solvents in the α-aminonitrile synthesis pathway.

References

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2019, April 9). Scribd. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Scribd. Retrieved from [Link]

  • Endoma-Arias, M. A., et al. (2012). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Medicinal Chemistry. Molecules, 17(10), 12136-12199. Retrieved from [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • de Figueiredo, R. M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1436-1447. Retrieved from [Link]

  • Recent advances in asymmetric Strecker reactions. (2014). Arkivoc, 2014(i), 205-248. Retrieved from [Link]

  • Mai, D. N., & Hein, J. E. (1985). Synthesis of alpha-aminonitriles. U.S. Patent No. 4,551,526.
  • Organic Solvent. (2020, August 9). AkiNik Publications. Retrieved from [Link]

  • Baeza, A., Nájera, C., & Sansano, J. M. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis, 2007(08), 1230-1234. Retrieved from [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Erowid. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (2022, August 5). Frontiers in Catalysis. Retrieved from [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. (2025, December 25). Total Synthesis. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. (2019, January 9). RSC Publishing. Retrieved from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022, October 1). SciSpace. Retrieved from [Link]

  • Baeza, A., Nájera, C., & Sansano, J. M. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis, 2007(08), 1230-1234. Retrieved from [Link]

  • A truly green synthesis of a-aminonitriles via Strecker reaction. (2011, October 4). ScholarWorks @ UTRGV. Retrieved from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Why doesn't Strecker synthesis produce AHAs instead? (2025, December 28). Chemistry Stack Exchange. Retrieved from [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2025, November 22). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 2-(2-Chlorophenyl)-2-methoxyacetonitrile

Executive Summary: The Critical Role of 2-(2-Chlorophenyl)-2-methoxyacetonitrile in Clopidogrel Synthesis This guide provides a comparative technical analysis of the 1H NMR profile for 2-(2-Chlorophenyl)-2-methoxyacetoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Critical Role of 2-(2-Chlorophenyl)-2-methoxyacetonitrile in Clopidogrel Synthesis

This guide provides a comparative technical analysis of the 1H NMR profile for 2-(2-Chlorophenyl)-2-methoxyacetonitrile , a pivotal intermediate in the synthesis of the antiplatelet drug Clopidogrel (Plavix).

In drug development, this molecule represents a "quality gate." Its successful formation via O-methylation of the hydroxy-precursor determines the downstream enantiomeric purity and yield of Clopidogrel. This guide distinguishes the target molecule from its two primary process impurities: the Hydroxy-precursor (incomplete reaction) and the Des-methoxy impurity (over-reduction or side reaction).

Structural Logic & Electronic Environment

To interpret the spectrum accurately, one must understand the electronic tug-of-war acting on the central methine proton (


).
  • The Anchor (

    
    ):  This proton is chiral and sits at a "magnetic crossroads." It is deshielded by three distinct forces:
    
    • The Phenyl Ring (Anisotropic Effect): The ortho-chlorine substituent creates a steric twist, potentially preventing free rotation and creating a distinct magnetic environment compared to a non-chlorinated analog.

    • The Nitrile Group (-CN): A strong electron-withdrawing group (EWG) that pulls density away, shifting the proton downfield.

    • The Methoxy Group (-OCH3): An electronegative oxygen atom further deshields the methine proton while contributing its own distinct singlet upfield.

Theoretical Shift Prediction: Based on Pascual-Cobos-Mathieu additivity rules for a methine proton:



We expect the methine singlet to appear in the 5.1 – 5.5 ppm  window, significantly downfield from standard benzylic protons.

Comparative Analysis: Target vs. Impurities

The following table contrasts the target molecule with its critical process impurities. This data forms the basis for "In-Process Control" (IPC) during synthesis.

Table 1: 1H NMR Spectral Fingerprint Comparison (CDCl3, 400 MHz)
FeatureTarget Molecule (Methoxy-Intermediate)Precursor (Impurity A) (Hydroxy-Analog)Side Product (Impurity B) (Des-methoxy Analog)
Methine (

)
Singlet,

5.1 – 5.4 ppm
Singlet/Broad,

5.6 – 5.9 ppm
Absent (Replaced by

)
Methylene (

)
AbsentAbsentSinglet,

3.80 ppm
Methoxy (

)
Singlet,

3.4 – 3.6 ppm
Absent Absent
Hydroxyl (

)
AbsentBroad Singlet (Exchangeable)Absent
Aromatic Region Multiplet, 7.2 – 7.6 ppmMultiplet, 7.3 – 7.7 ppmMultiplet, 7.2 – 7.5 ppm

Critical Insight: The most dangerous impurity is the Des-methoxy analog (2-(2-chlorophenyl)acetonitrile). If this forms, it indicates a failure in the oxidation state control. You can instantly detect it by the appearance of a singlet at 3.80 ppm (representing two protons), whereas the target has a singlet at >5.0 ppm (representing one proton).

Visualization of Spectral Logic

The following diagram illustrates the decision tree for assigning the spectrum and validating the synthesis reaction.

NMR_Logic Start Crude Reaction Mixture (1H NMR in CDCl3) Check_Methoxy Is there a sharp Singlet at 3.4 - 3.6 ppm? Start->Check_Methoxy Yes_Methoxy Methoxy Group Present (Target Candidate) Check_Methoxy->Yes_Methoxy Yes No_Methoxy No Methoxy Group (Reaction Failed) Check_Methoxy->No_Methoxy No Check_Methine Check Methine Region (5.0 - 6.0 ppm) Yes_Methoxy->Check_Methine Check_Impurity Check 3.8 ppm Region No_Methoxy->Check_Impurity Methine_Target Singlet at ~5.3 ppm (Target: Methoxy-Nitrile) Check_Methine->Methine_Target Matches Target Methine_Hydroxy Singlet at ~5.8 ppm (+ Broad OH peak) Check_Methine->Methine_Hydroxy Downfield Shift Impurity_Found Singlet at 3.8 ppm found (Impurity: Des-methoxy) Check_Impurity->Impurity_Found Yes

Caption: Logic flow for distinguishing the target O-methylated product from hydroxy-precursors and des-methoxy impurities.

Experimental Protocol: Quantitative NMR (qNMR) for Purity

To use this spectrum for purity assay (vs. just identification), specific acquisition parameters are required to prevent integration errors caused by different relaxation times (


) of the methine vs. methoxy protons.
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10.0 mg of the isolated oil/solid.

    • Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.05% v/v TMS (Tetramethylsilane) as an internal reference.

    • Note: Ensure the sample is fully homogeneous. If the sample is an oil, vortex for 30 seconds.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zg30 (30° pulse angle) is recommended to ensure full relaxation between scans.

    • Relaxation Delay (d1): Set to 10 seconds .

      • Why? The methine proton (isolated spin system) and the methoxy protons have different

        
         relaxation times. A short delay (e.g., 1s) will saturate the methine signal, leading to under-integration relative to the methoxy group.
        
    • Number of Scans (ns): 16 or 32 (sufficient for >10mg sample).

    • Temperature: 298 K (25°C).

  • Processing:

    • Apodization: Apply an exponential window function (LB = 0.3 Hz) to reduce noise without broadening the singlets excessively.

    • Phasing: Manual phasing is critical. Ensure the baseline is flat around the 3.5 ppm and 5.3 ppm regions.

    • Integration:

      • Calibrate the Methoxy Singlet (3.5 ppm) to an integral value of 3.00 .

      • Check the Methine Singlet (5.3 ppm) . It should integrate to 0.98 – 1.02 .

      • Pass Criteria: If the Methine integral is < 0.95, check for saturation (increase d1) or presence of the Des-methoxy impurity (which contributes no protons to this region).

Troubleshooting & Anomalies

ObservationRoot CauseCorrective Action
Split Methine Peak Chiral impurities or diastereomers (if other chiral centers exist). However, since this molecule has only one chiral center, splitting usually implies Rotamers or Restricted Rotation due to the ortho-chloro steric clash.Run the NMR at higher temperature (e.g., 50°C) to coalesce rotamers.
Broad OH Peak Presence of residual water or the Hydroxy-precursor .Add

shake. If the peak disappears, it is OH/NH. If the methine shift moves, it confirms the Hydroxy-precursor.
Extra Doublets in Aromatic Region Regioisomer Contamination . The ortho-chloro pattern is distinct. If para-chloro isomer is present, symmetry will create a clear AA'BB' pattern (two doublets).Check the coupling constants (

). Ortho coupling is ~8 Hz; Para coupling shows distinct symmetry.

References

  • Sigma-Aldrich. 2-(2-Chlorophenyl)-2-hydroxyacetonitrile Product Data. (Precursor Analysis). Retrieved from .

  • ChemicalBook. 2-(2-Chlorophenyl)acetonitrile 1H NMR Spectrum. (Impurity Analysis). Retrieved from .

  • National Institutes of Health (NIH). Clopidogrel Intermediate Profiling and Pharmacometabolomics. PubMed Central. Retrieved from .

  • BenchChem. Comparative Analytical Guide: Methoxy-acetonitrile derivatives. Retrieved from .[1]

  • University of Pittsburgh. NMR Chemical Shifts of Trace Impurities in Common Solvents. (Solvent calibration data). Retrieved from .

Sources

Comparative

A Comparative Guide to the Synthesis of the Ketamine Intermediate: (2-Chlorophenyl)(cyclopentyl)methanone

Introduction Ketamine, a core medicine in anesthesia and a rapidly emerging therapy for treatment-resistant depression, continues to be a subject of intense research and development.[1][2] The efficiency, safety, and sca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ketamine, a core medicine in anesthesia and a rapidly emerging therapy for treatment-resistant depression, continues to be a subject of intense research and development.[1][2] The efficiency, safety, and scalability of its synthesis are paramount for both pharmaceutical production and the exploration of new analogues.[3] A critical bottleneck in many synthetic routes is the preparation of the key intermediate, (2-chlorophenyl)(cyclopentyl)methanone.[4][5] This guide provides an in-depth comparison of the two primary methodologies for synthesizing this intermediate: the classical Grignard reaction and the industrially relevant Friedel-Crafts acylation. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis to inform method selection for researchers and drug development professionals.

The Central Intermediate: (2-chlorophenyl)(cyclopentyl)methanone

The synthesis of ketamine, first reported by Calvin Stevens in 1962, and many of its derivatives, converges on the formation of (2-chlorophenyl)(cyclopentyl)methanone (Compound 3 ).[6] This aryl-ketone contains the essential carbon framework that, through subsequent reactions like alpha-bromination and reaction with methylamine, is elaborated into the final cyclohexanone structure of ketamine.[6][7] Therefore, an efficient and robust synthesis of this intermediate is a foundational element of the overall process.

Route 1: The Grignard Reaction Pathway

The Grignard reaction is a cornerstone of organic synthesis for carbon-carbon bond formation.[8] In the context of ketamine synthesis, this route involves the nucleophilic addition of a cyclopentylmagnesium halide to 2-chlorobenzonitrile.[6][9]

Mechanism and Rationale

The reaction begins with the formation of the Grignard reagent, cyclopentylmagnesium bromide (1 ), from cyclopentyl bromide and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[10] This organomagnesium compound is a potent nucleophile and a strong base, necessitating strictly anhydrous conditions to prevent quenching by protic solvents.[11]

The nucleophilic cyclopentyl group then attacks the electrophilic carbon of the nitrile group in 2-chlorobenzonitrile (2 ). This addition forms a magnesium salt of an imine.[12] The subsequent acidic workup is crucial; it hydrolyzes the imine intermediate to yield the desired ketone, (2-chlorophenyl)(cyclopentyl)methanone (3 ).[7][12]

Process Diagram: Grignard Route

Grignard Route cluster_start Starting Materials cluster_reagent Grignard Formation cluster_reaction Nucleophilic Addition & Hydrolysis CyclopentylBromide Cyclopentyl Bromide Grignard Cyclopentylmagnesium Bromide (1) CyclopentylBromide->Grignard Anhydrous Ether (e.g., THF, Et2O) Magnesium Magnesium (Mg) Magnesium->Grignard Anhydrous Ether (e.g., THF, Et2O) Chlorobenzonitrile 2-Chlorobenzonitrile (2) Imine Imine Intermediate (Magnesium Salt) Chlorobenzonitrile->Imine Grignard->Imine 1. Add 2-Chlorobenzonitrile (2) Product (2-chlorophenyl)(cyclopentyl)methanone (3) Imine->Product 2. Acidic Workup (e.g., aq. HCl)

Caption: Synthesis of the ketone intermediate via the Grignard pathway.

Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium surface.[10] Prepare a solution of cyclopentyl bromide (1.0 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. Initiation is indicated by heat evolution and disappearance of the iodine color.[10] Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[10]

  • Reaction with Nitrile: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath. Add a solution of 2-chlorobenzonitrile (1.0 eq.) in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.[13]

  • Workup and Isolation: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[14] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the final ketone.

Advantages & Disadvantages
  • Advantages: This method is well-established and robust, often providing good to high yields (typically in the 70-85% range) on a laboratory scale.[6][14] The starting materials are generally accessible.

  • Disadvantages: The primary drawbacks are related to safety and scalability. Grignard reactions are highly exothermic and moisture-sensitive, posing challenges for large-scale industrial production.[11][15][16] The initiation step can sometimes be difficult to control, and the use of large volumes of ether solvents raises safety concerns due to their high flammability and potential for peroxide formation.[11][17]

Route 2: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a powerful method for forming aryl ketones via electrophilic aromatic substitution.[18][19] This route involves the reaction of an acylating agent, cyclopentanecarbonyl chloride, with chlorobenzene.

Mechanism and Rationale

This reaction requires a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[18] The Lewis acid coordinates to the chlorine atom of cyclopentanecarbonyl chloride (4 ), polarizing the C-Cl bond and generating a highly electrophilic acylium ion (5 ).[20]

The electron-rich π-system of chlorobenzene (6 ) then acts as a nucleophile, attacking the acylium ion. Although the chlorine atom on the benzene ring is deactivating overall, it is an ortho, para-director.[21] The attack leads to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Due to steric hindrance from the chloro group, the acylation occurs predominantly at the para position, though some ortho isomer is also formed. Finally, a base (like AlCl₄⁻) removes a proton from the ring, restoring aromaticity and yielding the ketone product (7 , primarily the para-isomer) and regenerating the catalyst.

Process Diagram: Friedel-Crafts Route

Friedel_Crafts_Route cluster_start Starting Materials cluster_reaction Electrophilic Aromatic Substitution AcylChloride Cyclopentanecarbonyl Chloride (4) Acylium Acylium Ion Intermediate (5) AcylChloride->Acylium Formation of Electrophile Chlorobenzene Chlorobenzene (6) Product (4-chlorophenyl)(cyclopentyl)methanone (7) Chlorobenzene->Product Nucleophilic Attack & Deprotonation Catalyst Aluminum Chloride (AlCl₃) Catalyst->Acylium Formation of Electrophile Acylium->Product Nucleophilic Attack & Deprotonation

Caption: Synthesis of the ketone intermediate via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: In a dry, three-neck flask equipped with a dropping funnel and a reflux condenser (fitted with a drying tube) under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in an excess of chlorobenzene, which serves as both reactant and solvent.[20][22] Cool the mixture to 0-5°C using an ice bath.

  • Acylation: Add cyclopentanecarbonyl chloride (1.0 eq.) dropwise to the stirred suspension, maintaining the temperature below 10°C. The reaction is exothermic.[22]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.[20]

  • Workup and Isolation: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.[20] Separate the organic layer, wash it with a dilute base (e.g., NaHCO₃ solution) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess chlorobenzene by distillation. The resulting crude product can be purified by vacuum distillation or recrystallization to yield the desired ketone.

Advantages & Disadvantages
  • Advantages: This method is often more amenable to industrial scale-up.[13] The reaction is typically less sensitive than the Grignard route and avoids the handling of highly reactive organometallic reagents. A key advantage is that the ketone product is deactivated towards further reaction, preventing polyacylation.[18][19]

  • Disadvantages: A significant drawback is the generation of isomeric products. The reaction yields a mixture of ortho- and para-substituted ketones, requiring a purification step to isolate the desired isomer.[21] The use of stoichiometric amounts of corrosive and moisture-sensitive AlCl₃ presents handling and waste disposal challenges.[13]

Comparative Analysis and Data Summary

The choice between the Grignard and Friedel-Crafts routes depends heavily on the specific objectives of the synthesis, such as scale, required purity, and available equipment.

ParameterGrignard Reaction RouteFriedel-Crafts Acylation Route
Primary Reactants Cyclopentylmagnesium Bromide, 2-ChlorobenzonitrileCyclopentanecarbonyl Chloride, Chlorobenzene
Key Reagent/Catalyst Magnesium (stoichiometric)Aluminum Chloride (stoichiometric)
Typical Yield 70-85%60-80% (of mixed isomers)
Product Selectivity Highly selective, single productMixture of ortho and para isomers
Reaction Conditions Strictly anhydrous, often low temp.Anhydrous, low to ambient temp.
Scalability Challenging due to exothermicity and reagent sensitivity.[15][17]More favorable for large-scale production.[13]
Safety Concerns Highly exothermic, flammable ether solvents, pyrophoric reagent.[16]Corrosive and water-reactive catalyst (AlCl₃), HCl gas evolution.[18]
Purification Typically straightforward (distillation).Requires separation of isomers (distillation/crystallization).
Expert Insights on Method Selection
  • For Laboratory and Research Scale: The Grignard route is often preferred. Its high selectivity to a single product simplifies purification and characterization, which is ideal for research purposes where obtaining a pure compound is the primary goal.[13] The smaller scale mitigates many of the safety risks associated with the Grignard reagent.

  • For Industrial and Pilot-Scale Production: The Friedel-Crafts acylation route is generally more viable.[13] Despite the issue of isomer formation, the process control is more manageable on a large scale compared to the highly sensitive Grignard reaction. Industrial processes can be optimized to maximize the desired para-isomer and efficiently separate it from the mixture. The avoidance of organomagnesium reagents enhances the overall process safety profile in a manufacturing environment.

Conclusion

Both the Grignard reaction and Friedel-Crafts acylation represent effective and historically significant pathways to the key ketamine intermediate, (2-chlorophenyl)(cyclopentyl)methanone. The Grignard method excels in its chemical selectivity, making it a reliable choice for laboratory-scale synthesis. Conversely, the Friedel-Crafts acylation, while yielding isomeric mixtures, offers advantages in process safety and scalability that are critical for industrial applications. The continuous development of new synthetic methodologies, including flow chemistry approaches, aims to further improve the safety and efficiency of producing this vital pharmaceutical building block.[23][24] A thorough understanding of the distinct advantages and challenges of each route, as detailed in this guide, is essential for any scientist working in the field of ketamine synthesis and analogue development.

References

  • Syntheses of Ketamine and Related Analogues: A Mini Review. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]

  • Expedient Preparation of Active Pharmaceutical Ingredient Ketamine under Sustainable Continuous Flow Conditions. (2010, January 01). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • What are the reaction mechanisms in the synthesis of ketamine and how does it work?. (2017, May 22). Quora. Retrieved February 25, 2026, from [Link]

  • Kadama, A., et al. (2013, May 03). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry (RSC Publishing). DOI:10.1039/C3GC40702K. Retrieved February 25, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. (2024, May 23). PMC. Retrieved February 25, 2026, from [Link]

  • US Patent US20200299224A1 - Ketamine flow synthesis. (n.d.). Google Patents.
  • Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Ketamine. (n.d.). University of Bristol. Retrieved February 25, 2026, from [Link]

  • Process control and real-time monitoring of Grignard reactions. (n.d.). HZDR. Retrieved February 25, 2026, from [Link]

  • Synthesis method of ketamine, derivative and intermediate thereof. (2021, January 08). Eureka | Patsnap. Retrieved February 25, 2026, from [Link]

  • Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. (2025, August 06). ResearchGate. Retrieved February 25, 2026, from [Link]

  • A broadly applicable Diels-Alder based Synthesis of Ketamine related Arylcyclohexylamines. (n.d.). ChemRxiv. Retrieved February 25, 2026, from [Link]

  • Whalley, P. (2016, July 01). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Plymouth University. Retrieved February 25, 2026, from [Link]

  • Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. (2025, August 07). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Is Ketamine Made in a Lab?. (2023, December 20). Addiction Center. Retrieved February 25, 2026, from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Swarthmore College. Retrieved February 25, 2026, from [Link]

  • High Yielding Continuous-Flow Synthesis of Norketamine. (2022, March 26). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022, September 14). MDPI. Retrieved February 25, 2026, from [Link]

  • Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited. (n.d.). pubs.acs.org. Retrieved February 25, 2026, from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). UCLA. Retrieved February 25, 2026, from [Link]

  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023, March 26). YouTube. Retrieved February 25, 2026, from [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016, July 01). PEARL - Plymouth Electronic Archive and Research Library. Retrieved February 25, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. Retrieved February 25, 2026, from [Link]

  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route. (n.d.). Indian Academy of Sciences. Retrieved February 25, 2026, from [Link]

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. (n.d.). Schnyderchemsafety. Retrieved February 25, 2026, from [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). pubs.acs.org. Retrieved February 25, 2026, from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone. (n.d.). Google Patents.

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Validation

A Comparative Guide to the Forensic Identification of 2-(2-Chlorophenyl)-2-methoxyacetonitrile Residues

Introduction: The Analytical Challenge of Emerging Synthetic Compounds The landscape of forensic chemistry is in a perpetual state of evolution, driven by the continuous emergence of novel psychoactive substances (NPS) a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Emerging Synthetic Compounds

The landscape of forensic chemistry is in a perpetual state of evolution, driven by the continuous emergence of novel psychoactive substances (NPS) and other synthetic compounds. Among these is 2-(2-chlorophenyl)-2-methoxyacetonitrile, a compound whose chemical structure warrants attention from the forensic community. While not widely documented in forensic literature, its potential as a precursor or metabolite in clandestine synthesis necessitates the development of robust and validated analytical methodologies for its unambiguous identification. The presence of a nitrile group, a methoxy group, and a chlorinated aromatic ring presents a unique analytical profile that can be exploited for its detection and differentiation from related structures.

This guide provides a comparative analysis of several instrumental techniques for the forensic identification of 2-(2-chlorophenyl)-2-methoxyacetonitrile residues. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations in a forensic context. The objective is to equip researchers, forensic scientists, and drug development professionals with the necessary knowledge to select the most appropriate analytical strategy for their specific needs, from rapid screening of seized materials to confirmatory analysis in complex biological matrices.

Physicochemical Profile of the Analyte

A fundamental understanding of the analyte's properties is crucial for method development.

  • Molecular Formula: C₉H₈ClNO[1]

  • Molecular Weight: 181.62 g/mol [2]

  • Structure: The molecule contains a chlorophenyl ring, a methoxy group, and a nitrile functional group. This combination of features informs the choice of analytical techniques, as each functional group provides a characteristic spectroscopic or spectrometric signature.

Gas Chromatography-Mass Spectrometry (GC-MS): The Forensic Gold Standard

GC-MS is a cornerstone of forensic toxicology and drug analysis, revered for its high separation efficiency and definitive identification capabilities.[3] It is particularly well-suited for the analysis of volatile and thermally stable compounds like 2-(2-chlorophenyl)-2-methoxyacetonitrile.

Causality Behind the Experimental Choices

The volatility of the target analyte makes it amenable to gas chromatography without the need for chemical derivatization, simplifying sample preparation. The electron ionization (EI) source in the mass spectrometer will produce a characteristic and reproducible fragmentation pattern, creating a chemical "fingerprint" that can be compared against a spectral library for identification.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation (Solid/Powder Sample):

    • Accurately weigh approximately 1 mg of the suspected material.

    • Dissolve the sample in 1 mL of a suitable organic solvent, such as methanol or ethyl acetate.

    • Vortex for 1 minute to ensure complete dissolution.

    • If necessary, centrifuge to pellet any insoluble excipients and transfer the supernatant to an autosampler vial.

  • Instrumentation:

    • A gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • A mass spectrometer with an electron ionization (EI) source.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes. Rationale: This program ensures good separation from potential cutting agents and allows for the elution of the analyte in a reasonable timeframe.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 40-450. Rationale: This range covers the molecular ion and all expected fragments.

Workflow for GC-MS Identification

Sources

Comparative

Validation of analytical methods for alpha-methoxy nitrile impurities

Validation of Analytical Methods for -Methoxy Nitrile Impurities Executive Summary In the landscape of pharmaceutical genotoxic impurities (PGIs), -methoxy nitriles represent a unique analytical challenge. Often formed d...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for -Methoxy Nitrile Impurities

Executive Summary

In the landscape of pharmaceutical genotoxic impurities (PGIs),


-methoxy nitriles represent a unique analytical challenge. Often formed during synthetic steps involving methanol and cyanide sources (e.g., Strecker synthesis variations or oxidative cyanation), these compounds fall under the scrutiny of ICH M7  guidelines.

This guide provides a technical comparison of analytical methodologies for detecting


-methoxy nitriles at trace levels (ppm/ppb). Unlike standard impurities, these molecules possess high volatility, low molecular weight, and poor UV absorbance, rendering standard HPLC-UV workflows ineffective.

The Verdict: While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the standard for many PGIs, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) emerges as the superior technique for


-methoxy nitriles due to their volatility profile and matrix separation requirements.

The Analytical Challenge


-Methoxy nitriles (e.g., 

-methoxy-phenylacetonitrile) present a "perfect storm" of difficulty for validation:
  • Lack of Chromophore: The nitrile group (

    
    ) and ether linkage absorb poorly in the UV range, making UV detection insensitive at ppm levels.
    
  • Ionization Issues: In LC-MS (ESI), nitriles are often "hard" to protonate, leading to poor sensitivity without mobile phase modifiers or derivatization.

  • Volatility: These compounds are often too volatile for standard LC drying steps but occasionally too high-boiling for standard static headspace if the matrix affinity is high.

  • Reactivity: The

    
    -proton is acidic; in basic media, these compounds can racemize or hydrolyze, demanding strict pH control during sample preparation.
    

Comparative Analysis: Selecting the Right Tool

The following table contrasts the three primary methodologies available for this specific impurity class.

Table 1: Methodology Performance Matrix
FeatureMethod A: HS-GC-MS (Recommended)Method B: Direct Injection GC-MS Method C: LC-MS/MS (ESI/APCI)
Sensitivity (LOD) High (< 0.5 ppm)High (< 0.1 ppm)Moderate to Low (Compound dependent)
Matrix Effects Minimal (Gas phase extraction)High (Non-volatiles dirty the liner)High (Ion suppression common)
Sample Prep Simple (Dissolve & Heat)Simple (Dilute & Shoot)Complex (Derivatization often needed)
System Stability Excellent (Column protected)Moderate (Liner replacement freq.)Good
Suitability Best for volatile

-methoxy nitriles
Best for semi-volatilesOnly if analyte is thermally unstable
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the validation method based on the physicochemical properties of the specific nitrile impurity.

MethodSelection Start Start: Analyze alpha-Methoxy Nitrile Properties ThermalStability Thermally Stable? Start->ThermalStability BoilingPoint Boiling Point < 180°C? MatrixInterference Dirty Matrix (Non-volatiles)? BoilingPoint->MatrixInterference Yes (Volatile) DI_GC Rec: Direct Injection GC-MS (Max Sensitivity) BoilingPoint->DI_GC No (Semi-volatile) ThermalStability->BoilingPoint Yes LC_MS Rec: LC-MS/MS (APCI Source) ThermalStability->LC_MS No (Labile) HS_GC Rec: Headspace GC-MS (Cleanest Baseline) MatrixInterference->HS_GC Yes MatrixInterference->DI_GC No

Caption: Decision tree for selecting analytical techniques based on impurity volatility and thermal stability.

Deep Dive: Validation Protocol for HS-GC-MS

Given the comparative advantages, this section details the validation of a Headspace GC-MS method, compliant with ICH Q2(R1) and ICH M7 .

Experimental Setup
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-624 or VF-624ms (6% Cyanopropyl-phenyl, 30m

    
     0.25mm, 1.4 
    
    
    
    m). Reasoning: The thick film retains volatiles; the mid-polarity phase separates nitriles from methanol/solvent peaks.
  • Headspace Parameters:

    • Incubation: 80°C for 20 mins. Reasoning: Sufficient to drive the nitrile into the gas phase without degrading the API.

    • Solvent: DMSO or DMAc (High boiling point, excellent solubility for API).

Key Validation Parameters & Acceptance Criteria

To validate this method for a PGI, we focus on the Limit of Quantitation (LOQ) rather than assay range.

A. Specificity

Protocol: Inject Blank (DMSO), Placebo, API solution, and Spiked API (at limit level). Requirement: No interfering peaks at the retention time of the


-methoxy nitrile. Mass spectral library match (NIST) > 90%.
B. Sensitivity (LOD/LOQ)

Protocol: Prepare a linearity curve from 10% to 150% of the specification limit (e.g., if Limit = 10 ppm, range = 1–15 ppm). Calculation: Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
     3
    
  • LOQ: S/N

    
     10
    
C. Accuracy (Recovery)

Protocol: Spike the API with the impurity at three levels: LOQ, 100% (Limit), and 150%. Requirement: Recovery between 80% and 120%.

Simulated Validation Data

The following table summarizes typical results expected for an


-methoxy nitrile validation.
ParameterLevelResultAcceptance CriteriaPass/Fail
Specificity N/ANo InterferenceNo co-elutionPass
LOD 0.5 ppmS/N = 5.2S/N

3
Pass
LOQ 1.5 ppmS/N = 14.8S/N

10
Pass
Linearity (

)
1.5 - 20 ppm0.998

0.990
Pass
Accuracy LOQ Level92.4%80–120%Pass
Accuracy 100% Level98.1%80–120%Pass
Precision 100% (n=6)3.4% RSD

15% RSD
Pass

The "Self-Validating" Workflow

To ensure trustworthiness in routine analysis, the method must include system suitability checks that flag failure immediately.

ValidationWorkflow Start Start Sequence Blank 1. Blank Injection (Check Carryover) Start->Blank SST 2. System Suitability (SST) (Std @ Limit) Blank->SST CheckSST S/N > 10? RSD < 10%? SST->CheckSST Samples 3. Run Samples CheckSST->Samples Yes Fail Abort/Investigate CheckSST->Fail No Bracket 4. Bracketing Std (Every 10 runs) Samples->Bracket CheckBracket Recovery 90-110%? Bracket->CheckBracket Report Release Results CheckBracket->Report Yes CheckBracket->Fail No

Caption: Routine analysis workflow ensuring real-time data integrity and instrument performance.

Expert Insights & Troubleshooting

The "Matrix Effect" Trap

In HS-GC, the partition coefficient (


) of the nitrile is heavily influenced by the matrix.
  • Problem: If your API is a salt (e.g., Hydrochloride), dissolving it in DMSO creates an ionic strength difference compared to your external standard (pure DMSO + Impurity). This can skew results (Salting-out effect).

  • Solution: Use Matrix Matched Standards . Add "clean" API (free of the impurity) to your calibration vials to match the ionic strength of the sample vials.

Carryover Management

Nitriles can be "sticky" on active sites in the GC liner or headspace transfer line.

  • Mitigation: Use deactivated liners (ultra-inert) and ensure the transfer line temperature is 10–20°C higher than the oven program's final hold temperature.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3][4][5] International Council for Harmonisation.[3]

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[3]

  • FDA Guidance . Control of Nitrosamine Impurities in Human Drugs (Applicable context for volatile PGIs).

  • European Medicines Agency . Questions and answers on the implementation of the ICH M7 guideline.

Sources

Validation

13C NMR chemical shifts of 2-(2-Chlorophenyl)-2-methoxyacetonitrile

A Comprehensive Guide to the ¹³C NMR Chemical Shifts of 2-(2-Chlorophenyl)-2-methoxyacetonitrile and a Comparison with Structural Analogs Introduction In the landscape of pharmaceutical research and drug development, the...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the ¹³C NMR Chemical Shifts of 2-(2-Chlorophenyl)-2-methoxyacetonitrile and a Comparison with Structural Analogs

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), serve as the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of 2-(2-Chlorophenyl)-2-methoxyacetonitrile, a compound of interest in synthetic chemistry and medicinal research. Due to the limited availability of public experimental spectra for this specific molecule, we will leverage predictive methodologies, grounded in established NMR principles, to assign its ¹³C chemical shifts. Furthermore, a comparative analysis with structurally related compounds will be presented to provide a broader context and deeper understanding of the substituent effects on the chemical shifts. This guide is intended for researchers, scientists, and drug development professionals who rely on accurate spectroscopic data for structural verification and characterization.

Predicted ¹³C NMR Chemical Shifts of 2-(2-Chlorophenyl)-2-methoxyacetonitrile

The ¹³C NMR chemical shifts for 2-(2-Chlorophenyl)-2-methoxyacetonitrile were predicted using established NMR prediction algorithms, which take into account the various electronic and steric effects of the substituents. The predicted values are summarized in the table below.

Carbon Atom Predicted ¹³C Chemical Shift (ppm) Rationale for the Chemical Shift
C1 (ipso-Cl)~134.5The carbon atom directly attached to the chlorine is deshielded due to the inductive effect of the electronegative chlorine atom.
C2 (ortho)~129.8Aromatic carbon in the ortho position to the chloro group.
C3 (meta)~130.5Aromatic carbon in the meta position to the chloro group.
C4 (para)~127.9Aromatic carbon in the para position to the chloro group.
C5 (meta)~131.2Aromatic carbon in the meta position to the chloro group.
C6 (ipso-CH)~136.0The carbon atom of the aromatic ring bonded to the chiral center is deshielded due to the electron-withdrawing nature of the attached methoxy and cyano groups.
CH (chiral)~75.0This carbon is significantly deshielded due to the direct attachment of two electronegative atoms (oxygen and nitrogen of the cyano group).
OCH₃~54.0The methoxy carbon chemical shift is in the typical range for an sp³ carbon attached to an oxygen atom.
CN~118.0The nitrile carbon exhibits a characteristic chemical shift in this region.

Comparative Analysis with Structural Analogs

To understand the influence of the chloro and methoxy groups on the ¹³C NMR spectrum, a comparison with structurally similar compounds is invaluable. The following table presents the experimental or predicted ¹³C NMR data for selected analogs.

Compound C1 (ipso-X) Aromatic Carbons (ppm) CH (chiral/benzylic) (ppm) OCH₃ (ppm) CN (ppm)
2-(2-Chlorophenyl)acetonitrile~134.0~127-130~23.0-~117.5
2-(2-Methoxyphenyl)acetonitrile~157.0~111-130~17.0~55.5~118.0
2-Phenyl-2-methoxyacetonitrile-~127-135~74.0~53.5~118.5
2-(4-Chlorophenyl)acetonitrile~133.0~129-130~22.5-~118.0
Analysis of Substituent Effects:
  • Effect of the Methoxy Group at the Chiral Center: Comparing 2-(2-Chlorophenyl)acetonitrile with the target compound, the most significant difference is the chemical shift of the benzylic/chiral carbon. In the former, the benzylic carbon (CH₂) appears around 23.0 ppm. In 2-(2-Chlorophenyl)-2-methoxyacetonitrile, the introduction of the electronegative methoxy group at this position causes a substantial downfield shift of the chiral carbon (CH) to approximately 75.0 ppm. This is a classic example of the deshielding effect of an adjacent electronegative atom.[1]

  • Effect of the ortho-Chloro Substituent: The presence of the chlorine atom on the phenyl ring influences the chemical shifts of the aromatic carbons. The carbon directly attached to the chlorine (ipso-carbon) is observed at a downfield position (~134.5 ppm). The other aromatic carbons show shifts that are influenced by the inductive and resonance effects of the chlorine atom.

  • Comparison with the Methoxy Phenyl Analog: When comparing the target compound with 2-(2-Methoxyphenyl)acetonitrile, the primary difference lies in the aromatic region. The ortho-methoxy group in 2-(2-Methoxyphenyl)acetonitrile is a strong electron-donating group, which significantly shields the ortho and para carbons of the phenyl ring, causing them to appear at higher fields (lower ppm values) compared to the target compound where the electron-withdrawing chloro group has a deshielding effect.

Diagram of Molecular Structure and Predicted ¹³C NMR Chemical Shifts

Caption: Predicted ¹³C NMR chemical shifts for 2-(2-Chlorophenyl)-2-methoxyacetonitrile.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 2-(2-Chlorophenyl)-2-methoxyacetonitrile.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 20-50 mg of 2-(2-Chlorophenyl)-2-methoxyacetonitrile directly into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds and is recommended here. Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most high-quality deuterated solvents already contain a small amount of TMS. If not, add a very small drop of TMS to the sample.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is homogeneous.

NMR Instrument Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion and sensitivity.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the ¹³C frequency, and the magnetic field should be shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

    • Pulse Program: Use a 30-degree pulse angle to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 2 seconds. This allows for sufficient relaxation of the carbon nuclei between pulses.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ (triplet at ~77.16 ppm) can be used for referencing.

  • Peak Picking and Integration: Identify all the peaks in the spectrum and determine their chemical shifts. Integration of ¹³C NMR spectra is generally not quantitative under standard acquisition conditions.

Workflow for ¹³C NMR Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (20-50 mg) add_solvent Add CDCl3 (0.6-0.7 mL) weigh->add_solvent add_tms Add TMS (if needed) add_solvent->add_tms dissolve Dissolve Sample add_tms->dissolve insert_sample Insert Sample dissolve->insert_sample tune_shim Tune & Shim insert_sample->tune_shim setup_params Set Acquisition Parameters tune_shim->setup_params acquire_data Acquire Data (≥1024 scans) setup_params->acquire_data ft Fourier Transform acquire_data->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference analyze Peak Picking & Analysis reference->analyze

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-2-methoxyacetonitrile
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Reactant of Route 2
2-(2-Chlorophenyl)-2-methoxyacetonitrile
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